molecular formula C11H9NO2 B348477 2-(Quinolin-6-YL)acetic acid CAS No. 5622-34-4

2-(Quinolin-6-YL)acetic acid

Cat. No.: B348477
CAS No.: 5622-34-4
M. Wt: 187.19g/mol
InChI Key: CFVILHFXMRQYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinolin-6-yl)acetic acid, registered under CAS Number 5622-34-4, is a solid organic compound with a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol . This chemical serves as a versatile synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly for the development of novel quinoline-based compounds . Quinolineacetic acid derivatives have been investigated for their biological activity, with patents disclosing their use in compositions exhibiting anti-inflammatory and analgesic properties . Researchers utilize this compound to synthesize more complex molecules, such as those explored in pharmaceutical patents, for potential therapeutic applications . Available physical properties include a boiling point of approximately 388.8°C at 760 mmHg and a density of 1.297 g/cm³ . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-6-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVILHFXMRQYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472649
Record name 2-(QUINOLIN-6-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5622-34-4
Record name 2-(QUINOLIN-6-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-6-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-(Quinolin-6-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Quinolin-6-YL)acetic acid is a heterocyclic compound featuring a quinoline core functionalized with an acetic acid group at the 6-position. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, lending it significant interest in the field of medicinal chemistry. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antimalarial properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, potential synthesis strategies, and plausible biological activities, with a focus on its potential as an anti-inflammatory and anticancer agent.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 6-Quinolylacetic acid, Quinolin-6-yl-acetic acid[2]
CAS Number 5622-34-4[2]
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol [3]
Appearance Solid (predicted)[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO and methanol. Solubility in water is expected to be low.
pKa Not available

Synthesis and Characterization

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis 6-Bromoquinoline 6-Bromoquinoline 2-(quinolin-6-yl)acetonitrile 2-(quinolin-6-yl)acetonitrile 6-Bromoquinoline->2-(quinolin-6-yl)acetonitrile  KCN, DMSO This compound This compound 2-(quinolin-6-yl)acetonitrile->this compound  H₂SO₄, H₂O, heat COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX Enzymes->Prostaglandins This compound This compound This compound->COX Enzymes Inhibition NFkB_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory & Pro-survival Genes Inflammatory & Pro-survival Genes Gene Transcription->Inflammatory & Pro-survival Genes This compound This compound This compound->IKK Complex Inhibition (Potential) This compound->NF-κB (p50/p65) Inhibition (Potential)

References

Physicochemical characteristics of "2-(Quinolin-6-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Quinolin-6-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. The document details its core physical and chemical characteristics, spectroscopic data, and standardized experimental protocols for their determination. Furthermore, it explores potential synthetic pathways and biological activities associated with related quinoline structures, offering valuable context for research and development.

Core Physicochemical Data

This compound, identified by CAS Number 5622-34-4, is a heterocyclic aromatic compound. Its structure consists of a quinoline core with an acetic acid functional group substituted at the 6-position. This arrangement of a bulky, aromatic ring system with a polar, ionizable side chain governs its chemical behavior and physical properties. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, appearing in a wide range of biologically active compounds[1].

PropertyValueSource(s)
IUPAC Name 6-quinolinylacetic acid
CAS Number 5622-34-4[2][3]
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol [4]
Physical Form Solid
Melting Point 225 °C (decomposes)[3]
Boiling Point 388.8 ± 17.0 °C (at 760 mmHg)[3]
pKa Not experimentally determined. Estimated values would be ~4-5 for the carboxylic acid and ~4.9 for the quinoline nitrogen.
logP Not experimentally determined. A computed value (XLogP3) for the related isomer 2-(Quinolin-2-YL)acetic acid is 1.7.[4]
Solubility No quantitative data available. Expected to be soluble in polar organic solvents.

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a prominent molecular ion (M+) peak at m/z 187. Key fragmentation pathways would likely include the loss of the carboxyl group (-COOH) to yield a fragment at m/z 142, and subsequent fragmentation of the quinoline ring, such as the expulsion of HCN, a characteristic fragmentation for quinolines[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is predicted to display characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system[6][7]. A singlet corresponding to the two methylene protons (-CH₂-) of the acetic acid group would be expected, likely in the δ 3.5-4.5 ppm range. A broad singlet for the acidic proton of the carboxylic acid group would appear significantly downfield, typically above δ 10 ppm[8][9].

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbons of the quinoline ring, a signal for the methylene carbon, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid, typically in the range of δ 170-180 ppm[6][10][11].

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties.

Protocol 1: Determination of Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method remains the gold standard for logP determination due to its direct measurement of partitioning[12].

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, buffered to a specific pH (e.g., 7.4 for logD). The concentration of the compound in each phase is measured after equilibrium is reached, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.

  • Materials:

    • This compound

    • n-Octanol (HPLC grade, pre-saturated with buffer)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4, pre-saturated with n-octanol)

    • Separatory funnels or vials

    • Mechanical shaker or vortex mixer

    • Centrifuge

    • UV-Vis Spectrophotometer or HPLC system for concentration analysis

  • Procedure:

    • Prepare a stock solution of the compound in the aqueous buffer.

    • Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or vial[13].

    • Seal the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow partitioning to reach equilibrium[14].

    • Allow the phases to separate completely. Centrifugation may be required to break up any emulsions[14].

    • Carefully withdraw an aliquot from both the aqueous and n-octanol layers for analysis[12].

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Calculation: logP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: Determination of Acid Dissociation Constant (pKa) by UV-Metric Titration

This method is highly sensitive and requires a smaller amount of sample compared to potentiometric titration, provided the compound has a UV-active chromophore near the ionization center[15].

  • Principle: The UV absorbance of an ionizable compound changes as a function of pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, corresponding to the inflection point of the curve[16][17].

  • Materials:

    • This compound

    • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12).

    • Stock solution of the compound (e.g., in DMSO or methanol).

    • UV-Vis spectrophotometer, preferably with a 96-well plate reader for high-throughput analysis[18].

    • Calibrated pH meter.

  • Procedure:

    • Prepare a series of solutions by adding a small, constant volume of the compound's stock solution to each of the different pH buffers. Ensure the final concentration of any organic cosolvent is low (e.g., <2%) to minimize its effect on the pKa[18].

    • Measure the UV-Vis spectrum for each solution over a relevant wavelength range to identify the wavelength(s) of maximum absorbance change upon ionization.

    • Record the absorbance of each solution at the chosen analytical wavelength(s).

  • Data Analysis:

    • Plot absorbance versus pH.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model.

    • The pKa is determined from the inflection point of the resulting curve[19].

Protocol 3: Determination of Aqueous Solubility
  • Principle: An excess amount of the solid compound is equilibrated with an aqueous solvent system. After equilibrium, the solid is separated, and the concentration of the dissolved compound in the saturated solution is quantified.

  • Materials:

    • This compound (solid)

    • Aqueous buffer (e.g., pH 7.4)

    • Vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment

    • Syringe filters (e.g., 0.22 µm) to remove undissolved solid

    • Analytical equipment for quantification (e.g., HPLC, UV-Vis, or NMR)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial[20].

    • Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the vials to stand, permitting the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant and immediately filter it to remove any remaining solid particles[21].

    • Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a pre-calibrated analytical method[22].

Synthesis and Biological Activity Context

While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be generalized from established methods for creating quinoline derivatives[23].

G start Substituted Aniline (e.g., 4-aminoacetophenone) intermediate1 6-substituted Quinoline Core start->intermediate1 Skraup or Pfitzinger Synthesis intermediate2 6-(Bromomethyl)quinoline intermediate1->intermediate2 Radical Bromination (e.g., NBS) final This compound intermediate2->final 1. Cyanation (NaCN) 2. Hydrolysis (H₃O⁺)

Figure 1: Generalized synthetic workflow for this compound.

Quinoline derivatives are known for a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][24]. While the specific biological targets of this compound are not well-documented, a related class of compounds, quinolin-6-yloxyacetamides, has been shown to exhibit fungicidal activity by inhibiting tubulin polymerization[25]. This mechanism disrupts the formation of microtubules, which are essential for cell division and structure, ultimately leading to fungal cell death.

G cluster_0 Fungal Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules (Dynamic Instability) Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellDivision Mitosis & Cell Division Microtubules->CellDivision Apoptosis Cell Death CellDivision->Apoptosis Failure leads to Compound Quinoline-6-yloxyacetamide (Related Compound) Compound->Tubulin Binds to tubulin Compound->Microtubules Inhibits Polymerization

Figure 2: Proposed mechanism of action for related quinoline compounds.

Conclusion

This compound possesses a combination of aromatic and acidic functionalities that define its physicochemical profile. While core properties like melting and boiling points are established, further experimental determination of its pKa, logP, and solubility is necessary for a complete characterization, which is vital for applications in drug discovery and materials science. The standardized protocols and contextual information provided herein serve as a valuable resource for researchers working with this and related quinoline derivatives.

References

An In-Depth Technical Guide to 2-(Quinolin-6-YL)acetic Acid (CAS: 5622-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Quinolin-6-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, potential synthetic routes, and explores its putative biological activities, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 6-quinolineacetic acid, is a quinoline derivative featuring an acetic acid moiety at the 6th position of the quinoline ring. This structural arrangement confers upon the molecule potential for diverse chemical interactions and biological activities. The presence of both the quinoline nucleus, a known pharmacophore, and a carboxylic acid group makes it a subject of interest for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5622-34-4N/A
Molecular Formula C₁₁H₉NO₂N/A
Molecular Weight 187.19 g/mol N/A
Appearance White to off-white crystalline solid[1]
Melting Point 225 °C (decomposes)[2]
Boiling Point 388.8 ± 17.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point 188.9 ± 20.9 °C[2]
Solubility Soluble in polar organic solvents, moderately soluble in water[1]
LogP 1.37[2]

Synthesis and Manufacturing

A plausible and efficient synthetic route for this compound involves the Willgerodt-Kindler reaction, starting from the readily available 6-acetylquinoline. This reaction facilitates the conversion of an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to yield the desired carboxylic acid.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol describes a general procedure for the synthesis of this compound from 6-acetylquinoline.

Materials:

  • 6-Acetylquinoline

  • Sulfur powder

  • Morpholine

  • Dioxane (or another suitable high-boiling solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, a mixture of 6-acetylquinoline (1 equivalent), sulfur (2-3 equivalents), and morpholine (2-3 equivalents) in dioxane is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically several hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Hydrolysis: The resulting crude thioamide is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Purification: The reaction mixture is cooled, and the pH is adjusted to precipitate the crude this compound. The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Diagram 1: Synthetic Workflow for this compound

G start 6-Acetylquinoline step1 Willgerodt-Kindler Reaction (Sulfur, Morpholine, Reflux) start->step1 intermediate Intermediate Thioamide step1->intermediate step2 Hydrolysis (Acid or Base, Reflux) intermediate->step2 product This compound step2->product purification Purification (Recrystallization) product->purification

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Applications

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, and this compound is hypothesized to share some of these properties. While specific experimental data for this compound is limited, its structural features suggest potential applications in several therapeutic areas.

Putative Anti-inflammatory Activity

The quinoline nucleus is a common scaffold in many anti-inflammatory agents. It is suggested that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Diagram 2: Postulated Anti-inflammatory Mechanism

G stimulus Inflammatory Stimulus membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation compound This compound compound->cox

Hypothesized inhibition of the COX pathway by this compound.

Potential Antimicrobial Activity

The quinoline ring is a core component of several successful antimicrobial drugs. The nitrogen atom in the ring and the overall planar structure are thought to be crucial for intercalation with bacterial DNA or inhibition of key bacterial enzymes like DNA gyrase.

Potential Antitumor Activity

Certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of topoisomerases, enzymes vital for DNA replication in rapidly dividing cancer cells.

Table 2: Summary of Potential Biological Activities

ActivityPotential Mechanism of ActionSupporting Rationale
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymesThe quinoline scaffold is present in known anti-inflammatory drugs.
Antimicrobial Inhibition of bacterial DNA gyrase or topoisomerase IVThe quinoline core is a key feature of quinolone antibiotics.
Antitumor Inhibition of topoisomerases, induction of apoptosisMany quinoline-based compounds exhibit anticancer properties.

It is important to note that these are postulated activities based on the structural characteristics of this compound and the known pharmacology of related compounds. Further experimental validation is necessary to confirm these potential therapeutic applications.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

  • Optimization of Synthesis: Development of a high-yielding, scalable, and cost-effective synthetic protocol.

  • In-depth Biological Evaluation: Comprehensive screening for anti-inflammatory, antimicrobial, and antitumor activities using a panel of in vitro and in vivo assays to determine IC50, MIC, and GI50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify compounds with improved potency and selectivity.

This technical guide serves as a foundational document for researchers interested in this compound. The information provided, while based on available data and established chemical principles, highlights the need for further rigorous investigation to unlock the full potential of this promising compound.

References

An In-Depth Technical Guide to 2-(Quinolin-6-YL)acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Quinolin-6-yl)acetic acid is a heterocyclic organic compound featuring a quinoline core functionalized with an acetic acid group at the 6-position. The quinoline scaffold is a prominent privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical identity, structural features, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Nomenclature

The definitive chemical identity of "this compound" is crucial for accurate scientific communication and research.

IUPAC Name: this compound[1][2]

Synonyms: 6-Quinolinylacetic acid, 6-Quinoline acetic acid[1][2]

Chemical Structure:

The structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. An acetic acid moiety is attached to the 6th carbon atom of the quinoline ring.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for laboratory handling, storage, and experimental design.

PropertyValueReference
CAS Number 5622-34-4[1][3]
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.2 g/mol [1]
Melting Point 225 °C (decomposes)[3]
Boiling Point 388.7 °C at 760 mmHg[2]
Density 1.298 g/cm³[2]
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Sealed in a dry place at room temperature[1]
Hazard Statements H301 (Toxic if swallowed)[1]
Signal Word Danger[1]
GHS Pictograms Skull and crossbones (GHS06)[1]

Experimental Protocols: Proposed Synthetic Routes

Proposed Synthesis via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classic method for converting aryl alkyl ketones into the corresponding ω-arylalkanamides, which can then be hydrolyzed to the carboxylic acid. This approach would start from 6-acetylquinoline.

Reaction Scheme:

  • Thioamide Formation: 6-Acetylquinoline is reacted with sulfur and a secondary amine, such as morpholine, to form the thiomorpholide derivative.

  • Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield this compound.

Detailed Hypothetical Protocol:

  • To a flask containing 6-acetylquinoline (1 equivalent), add elemental sulfur (2.5 equivalents) and morpholine (3 equivalents).

  • The reaction mixture is heated to reflux (approximately 130-140 °C) for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into a solution of 10% aqueous hydrochloric acid.

  • The precipitated crude thiomorpholide is collected by filtration, washed with water, and dried.

  • The crude thiomorpholide is then suspended in a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v).

  • The suspension is heated to reflux for 8-12 hours until hydrolysis is complete (monitored by TLC).

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified with 10% hydrochloric acid to precipitate the desired product, this compound.

  • The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Proposed Synthesis via the Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a method for converting a carboxylic acid to its next higher homolog. This would involve starting with 6-quinolinecarboxylic acid.

Reaction Scheme:

  • Acid Chloride Formation: 6-Quinolinecarboxylic acid is converted to its acid chloride.

  • Diazoketone Formation: The acid chloride is reacted with diazomethane to form a diazoketone.

  • Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst and a nucleophile (water) to form the homologous carboxylic acid.

Detailed Hypothetical Protocol:

  • 6-Quinolinecarboxylic acid (1 equivalent) is refluxed with thionyl chloride (SOCl₂) (2-3 equivalents) in a dry, inert solvent like toluene for 2-3 hours to form 6-quinolinecarbonyl chloride. The excess SOCl₂ and solvent are then removed under reduced pressure.

  • The crude acid chloride is dissolved in a dry, aprotic solvent (e.g., diethyl ether or THF).

  • This solution is added dropwise to a cooled (0 °C) ethereal solution of diazomethane (2-3 equivalents). The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • The resulting solution containing the diazoketone is then treated with a silver(I) catalyst, such as silver oxide (Ag₂O) or silver benzoate, in the presence of water.

  • The mixture is stirred at room temperature or gently heated to induce the Wolff rearrangement. The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • Upon completion, the reaction mixture is filtered to remove the silver catalyst.

  • The filtrate is extracted with an aqueous base (e.g., sodium bicarbonate solution) to separate the carboxylic acid product.

  • The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to precipitate this compound.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Biological Activity and Potential Therapeutic Applications (Context from Related Compounds)

While specific biological activity data for this compound is not available in the public domain, the broader class of quinoline derivatives has been extensively studied, revealing a wide range of pharmacological effects. Several quinoline-based molecules are known to target key signaling pathways implicated in cancer and other diseases.

One of the most frequently dysregulated pathways in human cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. A number of quinoline derivatives have been identified as potent inhibitors of this pathway. The table below summarizes the inhibitory activity of some related quinoline compounds against PI3K, providing a rationale for investigating this compound in this context.

CompoundTarget(s)IC₅₀ (nM)Cell Line(s)Reference
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)mTOR64HL-60[4]
Omipalisib (GSK2126458)PI3Kα, mTOR0.04 (PI3Kα), 0.18 (mTOR)T47D, BT474[5]
Quinoline-chalcone hybrid 9iPI3Kγ52A549, K-562[6]
Imidazo[4,5-c]quinoline derivative 39PI3Kα, mTOR900 (PI3Kα), 1400 (mTOR)Not specified[5]
Cinnoline derivative 25PI3Ks(micromolar range)Human tumor cell lines[7]

Disclaimer: The data presented in this table is for structurally related compounds and not for this compound itself. It is provided to illustrate the potential for this class of compounds to inhibit the PI3K/Akt/mTOR pathway.

Mandatory Visualizations

Putative Signaling Pathway

Based on the activity of related compounds, a plausible mechanism of action for this compound in a cancer context is the inhibition of the PI3K/Akt signaling pathway. The following diagram, generated using Graphviz, illustrates this putative mechanism.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Compound This compound (Putative Inhibitor) Compound->PI3K Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow: General Protocol for In Vitro Cytotoxicity Assay

The following is a generalized workflow for assessing the cytotoxic effects of this compound against a panel of cancer cell lines.

G start Start cell_culture 1. Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7, A549, HCT116) start->cell_culture seeding 2. Cell Seeding: Plate cells in 96-well plates at a predetermined density cell_culture->seeding treatment 3. Compound Treatment: Add serial dilutions of This compound seeding->treatment incubation 4. Incubation: Incubate for 48-72 hours treatment->incubation assay 5. Viability Assay: Perform MTT or SRB assay incubation->assay measurement 6. Data Acquisition: Measure absorbance using a microplate reader assay->measurement analysis 7. Data Analysis: Calculate IC50 values measurement->analysis end End analysis->end

Caption: General workflow for determining the in vitro cytotoxicity of a test compound.

This compound represents a molecule of interest for researchers in medicinal chemistry and drug discovery. While specific biological data and established synthetic protocols are currently limited in publicly accessible literature, its structural relationship to a class of compounds with known activity against critical signaling pathways, such as the PI3K/Akt/mTOR pathway, suggests it is a promising candidate for further investigation. The theoretical synthetic routes and the proposed mechanism of action outlined in this guide provide a solid foundation for initiating research into the therapeutic potential of this compound. Further studies are warranted to elucidate its precise biological activities, mechanism of action, and pharmacokinetic profile.

References

An In-depth Technical Guide to 2-(Quinolin-6-YL)acetic acid: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the available physicochemical data for 2-(Quinolin-6-YL)acetic acid, with a focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles known quantitative data and outlines standardized experimental protocols for its determination.

Physicochemical Data

The following table summarizes the reported physical and chemical properties of this compound.

PropertyValueSource
CAS Number 5622-34-4[1][2]
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol [3]
Melting Point 225 °C (with decomposition)[1]
Boiling Point 388.8 ± 17.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Solubility Specific quantitative data is not readily available in the public domain. A general protocol for determination is provided below.N/A

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard in pharmaceutical and chemical research.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil for Thiele tube)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean watch glass.[4]

  • Capillary Loading: Gently press the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[5]

  • Apparatus Setup:

    • Mel-Temp: Place the loaded capillary tube into the heating block of the apparatus.

    • Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the oil bath of the Thiele tube.[4][5]

  • Heating and Observation:

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting range.

    • For an accurate measurement, heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.

  • Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube for a second determination.[5]

Solubility Determination: Equilibrium Shake-Flask Method

Equilibrium (or thermodynamic) solubility is defined as the concentration of a compound in a saturated solution when excess solid is present, and the system is at equilibrium.[6] This method is standard for the Biopharmaceutics Classification System (BCS).[7][8]

Apparatus:

  • Analytical balance

  • Stoppered flasks or vials

  • Constant temperature shaker bath (e.g., set to 37 ± 1 °C for biopharmaceutical studies)[8]

  • Centrifuge and/or filtration system (e.g., syringe filters)

  • Calibrated pH meter

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric glassware

Procedure:

  • Medium Preparation: Prepare the desired solvents or buffer solutions. For BCS classification, aqueous media at pH 1.2, 4.5, and 6.8 are recommended.[8]

  • Sample Addition: Add an amount of this compound to a flask containing a known volume of the test medium, ensuring that the amount is in excess of what is expected to dissolve. This creates a suspension.[6]

  • Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The duration may need to be determined empirically.

  • Phase Separation: After equilibration, remove the flasks and allow them to stand to let undissolved solids settle. Separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration of the supernatant through a membrane filter (e.g., 0.45 µm) that does not adsorb the compound.[6]

  • pH Measurement: Measure the pH of the saturated solution to ensure it has not significantly changed during the experiment.[6]

  • Quantification: Dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9] HPLC is often preferred as it can distinguish the analyte from any potential impurities or degradants.[6]

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each condition to ensure reproducibility.[8]

Visualizations

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

G cluster_workflow Workflow for Thermodynamic Solubility Determination start Start add_excess Add excess compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., 24-48 hours) add_excess->agitate equilibrium Allow system to reach equilibrium agitate->equilibrium separate Separate solid and liquid phases (Centrifuge / Filter) equilibrium->separate analyze Analyze solute concentration in supernatant (e.g., HPLC) separate->analyze record Record Solubility (e.g., mg/mL) analyze->record end_node End record->end_node

Caption: Experimental workflow for determining thermodynamic solubility.

References

Spectroscopic and Analytical Profile of 2-(Quinolin-6-YL)acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available and predicted spectroscopic data for the compound 2-(Quinolin-6-YL)acetic acid (CAS No: 5622-34-4).[1] Due to a lack of publicly available experimental spectra, this document presents predicted values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) based on the analysis of its constituent chemical moieties. Standardized experimental protocols for acquiring such data are also detailed to guide researchers in the analytical characterization of this molecule. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, quality control, and further development of quinoline-based compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 5622-34-4[1]

  • Molecular Formula: C₁₁H₉NO₂

  • Molecular Weight: 187.19 g/mol

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.5Singlet (broad)1H-COOH
~8.8Doublet of Doublets1HH2 (Quinoline)
~8.3Doublet1HH4 (Quinoline)
~8.0Doublet1HH8 (Quinoline)
~7.8Doublet1HH5 (Quinoline)
~7.6Doublet of Doublets1HH7 (Quinoline)
~7.5Doublet of Doublets1HH3 (Quinoline)
~4.0Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~172.0C=O (Carboxylic Acid)
~150.0C2 (Quinoline)
~148.0C8a (Quinoline)
~145.0C4 (Quinoline)
~136.0C8 (Quinoline)
~130.0C6 (Quinoline)
~128.5C5 (Quinoline)
~128.0C4a (Quinoline)
~127.0C7 (Quinoline)
~122.0C3 (Quinoline)
~40.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3300-2500BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1500, ~1450Medium-StrongC=C and C=N stretch (Quinoline ring)
~1300MediumC-O stretch (Carboxylic Acid)
~900-650Medium-StrongC-H bend (Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

TechniquePredicted [M+H]⁺ (m/z)Predicted [M-H]⁻ (m/z)
Electrospray Ionization (ESI)188.0655186.0509

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees.

    • Set a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative mode, respectively.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions. Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

G Figure 1: General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms interpretation Structure Elucidation and Purity Assessment nmr->interpretation ir->interpretation ms->interpretation final final interpretation->final Final Characterized Compound

Caption: General Workflow for Spectroscopic Analysis

G Figure 2: Logic of Structure Elucidation ms MS (Molecular Formula) structure Proposed Structure: This compound ms->structure Provides MW = 187.19 ir IR (Functional Groups) ir->structure Confirms -COOH, Aromatic Ring nmr NMR (Connectivity) nmr->structure Defines Proton/Carbon Skeleton

Caption: Logic of Structure Elucidation

References

The Multifaceted Therapeutic Potential of Quinoline-6-yl Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many isomeric forms, derivatives substituted at the 6-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on quinoline-6-yl derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to serve as a valuable resource for researchers in the field.

Anticancer Activities

Quinoline-6-yl derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the most critical pathways implicated in cancer is the PI3K/Akt/mTOR signaling cascade. Deregulation of this pathway is a common event in many tumors, leading to uncontrolled cell growth and survival.[1] Certain quinoline-6-yl derivatives have been identified as potent inhibitors of this pathway. For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) has been discovered as a potent mTOR inhibitor with an IC50 value of 64 nM.[1] Mechanistically, PQQ acts as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade and inducing apoptosis in cancer cells.[1]

Another key target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Some quinoline derivatives have shown potent inhibitory activity against EGFR. While not exclusively 6-yl substituted, the general class of 4-anilinoquinazolines, which are structurally related to quinolines, are well-known EGFR inhibitors, with some demonstrating IC50 values in the nanomolar range.[2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected quinoline-6-yl and related derivatives.

Compound/Derivative ClassCancer Cell LineActivityIC50/GI50 ValueReference
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)HL-60 (Human promyelocytic leukemia)mTOR inhibition64 nM[1]
2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinolineHeLa (Cervical cancer)Growth inhibition-[3]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidK-562 (Bone marrow lymphoblast)Apoptosis induction-[3]
Pyridin-2-one derivative with trimethoxy-substituted quinolineMultiple cell linesCytotoxicityGI50: 2.21 - 14.50 µM[4]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesVarious cancer cell linesPI3K inhibition-[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Test compounds (quinoline-6-yl derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-6-yl derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline-6-yl Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival S6K->Proliferation Quinoline Quinoline-6-yl Derivative (PQQ) Quinoline->mTORC1 Inhibits Quinoline->mTORC2 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of PQQ.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinoline-6-yl derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.

A series of novel quinoline derivatives synthesized from 6-amino-4-methyl-1H-quinoline-2-one have shown excellent antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria.[6] The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 50 µg/mL.[6]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected quinoline-6-yl derivatives.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus3.12 - 50[6]
Staphylococcus aureus3.12 - 50[6]
Pseudomonas aeruginosa6.25 - 50[6]
Escherichia coli6.25 - 50[6]
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6[7]
Staphylococcus aureus2[7]
Mycobacterium tuberculosis H37Rv10[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (quinoline-6-yl derivatives)

  • Standard antimicrobial agents (positive control)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline-6-yl derivatives in the broth medium directly in the microtiter plates.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Bacterial/Fungal Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate SerialDilution Serial Dilution of Quinoline-6-yl Derivatives in 96-well plate SerialDilution->Inoculate Incubate Incubate at appropriate temperature Inoculate->Incubate Read Read MIC: Lowest concentration with no visible growth Incubate->Read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activities

Quinoline derivatives have a long history in antiviral research, with chloroquine and hydroxychloroquine being notable examples. More recent studies have explored the potential of novel quinoline-6-yl derivatives against a range of viruses.

For instance, a series of novel quinoline analogues have been identified as potent inhibitors of Enterovirus D68 (EV-D68), targeting the viral protein VP1.[8] One of the lead compounds exhibited an EC50 value in the range of 0.05 to 0.10 µM against various EV-D68 strains.[8] Another study on novel quinoline derivatives against Dengue Virus Serotype 2 (DENV2) identified compounds with IC50 values in the low micromolar range.[9]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected quinoline-6-yl and related derivatives.

Compound/Derivative ClassVirusCell LineEC50/IC50 (µM)Reference
Quinoline analogue (Compound 19)Enterovirus D68 (EV-D68)RD0.05 - 0.10[8]
Quinoline derivative (Compound 1)Dengue Virus Serotype 2 (DENV2)Vero3.03[9]
Quinoline derivative (Compound 2)Dengue Virus Serotype 2 (DENV2)Vero0.49[9]
Phenylisoquinolone derivative (Compound 21)Influenza A and B virusesMDCK9.9 - 18.5[10]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in virus-induced plaques in a cell monolayer.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Culture medium

  • Test compounds (quinoline-6-yl derivatives)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the quinoline-6-yl derivative for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activities

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline-6-yl derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

One of the central pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator. Several quinoline derivatives have been shown to inhibit NF-κB activation and subsequent NO production.[11][12] For example, certain 6-aminoquinazoline derivatives, which are structurally similar to quinolines, have shown highly potent inhibitory activity toward NF-κB transcriptional activation with IC50 values as low as 2 nM.[13]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected quinoline-6-yl and related derivatives.

Compound/Derivative ClassAssayCell LineIC50 (µM)Reference
6-Aminoquinazoline derivative (Compound 12j)NF-κB transcriptional activation-0.002[13]
Quinoline-4-carboxylic acidLPS-induced NO productionRAW 264.7-[14]
Quinolinone-triazole hybrid (Compound 5a)Lipoxygenase (LOX) inhibition-10.0[15]
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test compounds (quinoline-6-yl derivatives)

  • Griess reagent (for NO measurement)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-6-yl derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells and LPS but no compound.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.

Signaling Pathway: Inhibition of NF-κB Signaling by Quinoline-6-yl Derivatives

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression (e.g., iNOS) Nucleus->Inflammation Induces Quinoline Quinoline-6-yl Derivative Quinoline->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by quinoline derivatives.

Neuroprotective Activities

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Quinoline-6-yl derivatives have shown potential as neuroprotective agents by combating oxidative stress and inflammation, key contributors to neuronal damage.

Compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) have demonstrated significant neuroprotective effects.[16] These effects are mediated through the activation of antioxidant pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[17] Activation of Nrf2 by quinoline derivatives can enhance the cellular defense against oxidative stress.[16]

Quantitative Neuroprotective Data

The following table summarizes the neuroprotective effects of selected quinoline-6-yl derivatives.

Compound/Derivative ClassModelEffectQuantitative MeasureReference
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)Cerebral ischemia/reperfusion in ratsReduced neuronal damage-[16]
2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ)Dopaminergic neuron loss modelNeuroprotection-[18]
Experimental Protocol: Western Blot for Nrf2 Pathway Activation

Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the activation of the Nrf2 pathway by measuring the levels of Nrf2 and its downstream target proteins.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Test compounds (quinoline-6-yl derivatives)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat neuronal cells with the quinoline-6-yl derivatives for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Nrf2), followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels. An increase in nuclear Nrf2 and its target proteins (e.g., HO-1) indicates pathway activation.

Signaling Pathway: Nrf2-Mediated Neuroprotection by Quinoline-6-yl Derivatives

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters in Cytoplasm Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2->ARE AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1) ARE->AntioxidantGenes Activates Quinoline Quinoline-6-yl Derivative (DHQ) Quinoline->Keap1 Induces Conformational Change

Caption: Nrf2 activation pathway and the role of quinoline-6-yl derivatives.

Conclusion

Quinoline-6-yl derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, underscore their therapeutic potential. This technical guide has provided a snapshot of the current state of research, highlighting key quantitative data, experimental methodologies, and the intricate signaling pathways through which these compounds exert their effects. Further research into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies will be crucial in translating the promise of quinoline-6-yl derivatives into novel and effective therapies for a range of human diseases.

References

The Strategic Application of 2-(Quinolin-6-YL)acetic Acid in Complex Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Quinolin-6-YL)acetic acid, a versatile heterocyclic building block, has emerged as a crucial precursor in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its rigid quinoline core, combined with the reactive carboxylic acid functionality, provides a unique scaffold for the construction of novel compounds with significant biological activity. This technical guide explores the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the synthesis of targeted therapeutics, such as the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a molecular formula of C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .[1] Key physicochemical and spectroscopic data are summarized in the table below.

PropertyValueReference
CAS Number5622-34-4--INVALID-LINK--
Molecular FormulaC₁₁H₉NO₂[1]
Molecular Weight187.19 g/mol [1]
Boiling Point388.7 °C at 760 mmHg--INVALID-LINK--
Purity97%--INVALID-LINK--
Physical FormSolid--INVALID-LINK--
Storage TemperatureRoom Temperature (Sealed in dry conditions)--INVALID-LINK--

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. Two plausible and effective methods are detailed below.

Method 1: Willgerodt-Kindler Reaction of 6-Acetylquinoline

The Willgerodt-Kindler reaction provides a direct method to convert an aryl methyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[2][3] This represents a robust pathway to this compound starting from the readily available 6-acetylquinoline.

G cluster_0 Willgerodt-Kindler Reaction 6-Acetylquinoline 6-Acetylquinoline Thiomorpholide Intermediate Thiomorpholide Intermediate 6-Acetylquinoline->Thiomorpholide Intermediate  Sulfur, Morpholine This compound This compound Thiomorpholide Intermediate->this compound  Hydrolysis (H₃O⁺)

Synthetic approach via the Willgerodt-Kindler reaction.

Experimental Protocol:

  • Step 1: Synthesis of the Thiomorpholide Intermediate. In a round-bottom flask, 6-acetylquinoline (1.0 eq.), sulfur (2.5 eq.), and morpholine (5.0 eq.) are combined. The mixture is heated to reflux (typically 130-140 °C) for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the excess morpholine is removed under reduced pressure. The residue is treated with an appropriate solvent (e.g., ethanol) to precipitate the thiomorpholide product, which is then collected by filtration.

  • Step 2: Hydrolysis to this compound. The crude thiomorpholide is suspended in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water. The mixture is heated to reflux for several hours to effect hydrolysis. After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to a pH of approximately 3-4, leading to the precipitation of this compound. The solid is collected by filtration, washed with water, and dried.

Method 2: From 6-(Chloromethyl)quinoline via Nitrile Hydrolysis

This two-step approach involves the conversion of 6-(chloromethyl)quinoline to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

G cluster_1 Nitrile Hydrolysis Pathway 6-(Chloromethyl)quinoline 6-(Chloromethyl)quinoline Quinoline-6-acetonitrile Quinoline-6-acetonitrile 6-(Chloromethyl)quinoline->Quinoline-6-acetonitrile  NaCN or KCN This compound This compound Quinoline-6-acetonitrile->this compound  Acid or Base Hydrolysis G cluster_2 General Amide Coupling Workflow Acid This compound Activated_Intermediate Activated Ester/Acyl Halide Acid->Activated_Intermediate  Coupling Agent (e.g., HATU, EDC) Amide_Product N-Aryl/Alkyl-2-(quinolin-6-yl)acetamide Activated_Intermediate->Amide_Product Amine R-NH₂ Amine->Amide_Product FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates pFAK pFAK (Y397) FAK->pFAK autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src recruits Src Src Src->FAK_Src PI3K PI3K FAK_Src->PI3K Ras Ras FAK_Src->Ras Migration Cell Migration FAK_Src->Migration Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt Survival Cell Survival pAkt->Survival MEK MEK Ras->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation GSK2256098 GSK2256098 GSK2256098->FAK inhibits

References

The Emergence of 2-(Quinolin-6-YL)acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, renowned for their presence in a wide array of pharmacologically active compounds. Among the vast family of quinoline derivatives, 2-(Quinolin-6-YL)acetic acid represents a molecule of significant interest due to its structural motifs, which suggest potential for diverse biological activities. While the specific historical discovery and initial seminal studies of this compound are not prominently documented in readily accessible scientific literature, this technical guide consolidates the fundamental physicochemical properties of the compound, outlines plausible synthetic routes based on established organic chemistry principles, and explores its potential biological significance in the context of related quinoline derivatives. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar quinoline-based compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from publicly available chemical supplier databases and provides a baseline for its handling, characterization, and potential formulation.

PropertyValue
CAS Number 5622-34-4
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Melting Point 225 °C (decomposition)
Boiling Point 388.8 ± 17.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Flash Point 188.9 ± 20.9 °C

Plausible Synthetic Pathways

Arndt-Eistert Homologation of 6-Quinolinecarboxylic Acid

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[1][2] This approach would involve the conversion of 6-quinolinecarboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water would yield the desired this compound.

Experimental Protocol (Hypothetical):

  • Acid Chloride Formation: 6-Quinolinecarboxylic acid (1 equivalent) is refluxed with thionyl chloride (2-3 equivalents) in an inert solvent (e.g., toluene) until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-quinolinecarbonyl chloride.

  • Diazoketone Formation: The crude acid chloride is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled to 0 °C. A solution of diazomethane in diethyl ether is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction is allowed to stir at 0 °C for 1-2 hours.

  • Wolff Rearrangement: To the solution of the diazoketone, a suspension of silver oxide (catalytic amount) in water is added. The mixture is then warmed gently or irradiated with UV light to induce the Wolff rearrangement. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver catalyst. The filtrate is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Arndt_Eistert_Synthesis Start 6-Quinolinecarboxylic Acid Step1 SOCl₂ Start->Step1 Intermediate1 6-Quinolinecarbonyl Chloride Step1->Intermediate1 Step2 CH₂N₂ Intermediate1->Step2 Intermediate2 Diazoketone Step2->Intermediate2 Step3 Ag₂O, H₂O (Wolff Rearrangement) Intermediate2->Step3 Product 2-(Quinolin-6-YL)acetic Acid Step3->Product

Arndt-Eistert Synthesis Workflow
Willgerodt-Kindler Reaction of 6-Acetylquinoline

The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones to the corresponding ω-arylalkanoic acids or their amide derivatives.[3][4] Starting from 6-acetylquinoline, this reaction, typically using sulfur and a secondary amine like morpholine, would produce a thioamide intermediate, which can then be hydrolyzed to the final carboxylic acid.

Experimental Protocol (Hypothetical):

  • Thioamide Formation: 6-Acetylquinoline (1 equivalent), sulfur (2-3 equivalents), and morpholine (excess) are heated together at reflux. The reaction is monitored by TLC until the starting material is consumed.

  • Hydrolysis: After cooling, the reaction mixture is subjected to hydrolysis, typically by adding a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution) and heating at reflux for several hours.

  • Work-up and Purification: The reaction mixture is cooled and neutralized. The aqueous solution is then acidified to precipitate the carboxylic acid. The crude product is collected by filtration, washed with water, and purified by recrystallization.

Willgerodt_Kindler_Reaction Start 6-Acetylquinoline Step1 Sulfur, Morpholine Start->Step1 Intermediate1 Thioamide Intermediate Step1->Intermediate1 Step2 Hydrolysis (Acid or Base) Intermediate1->Step2 Product 2-(Quinolin-6-YL)acetic Acid Step2->Product

Willgerodt-Kindler Reaction Workflow

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is sparse in the literature, the quinoline nucleus is a well-established pharmacophore. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The acetic acid moiety can also play a crucial role in interacting with biological targets, for example, by mimicking natural substrates or by chelating metal ions in enzyme active sites.

Based on the activities of structurally related compounds, it can be hypothesized that this compound could be investigated for its potential as:

  • An anti-inflammatory agent: Many non-steroidal anti-inflammatory drugs (NSAIDs) possess an acetic acid moiety.

  • An anticancer agent: Quinoline derivatives have been shown to inhibit various kinases and other signaling pathways involved in cancer progression.

  • An antimicrobial agent: The quinoline scaffold is present in several antibacterial and antifungal drugs.

Future research could explore the effects of this compound on key signaling pathways such as NF-κB (related to inflammation) or receptor tyrosine kinase pathways (relevant to cancer).

Potential_Biological_Investigation Compound This compound Activity1 Anti-inflammatory Compound->Activity1 Activity2 Anticancer Compound->Activity2 Activity3 Antimicrobial Compound->Activity3 Pathway1 NF-κB Pathway Activity1->Pathway1 Pathway2 RTK Pathways Activity2->Pathway2 Assay1 In vitro assays (e.g., enzyme inhibition) Activity3->Assay1 Pathway1->Assay1 Pathway2->Assay1 Assay2 Cell-based assays (e.g., cytotoxicity) Assay1->Assay2 Assay3 In vivo models Assay2->Assay3

References

Methodological & Application

Synthesis Protocol for 2-(Quinolin-6-YL)acetic acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans or animals.

Abstract

This document provides detailed synthetic protocols for the preparation of 2-(Quinolin-6-YL)acetic acid, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from readily available precursors: the Willgerodt-Kindler reaction of 6-acetylquinoline and a multi-step synthesis commencing with the reduction of quinoline-6-carbaldehyde. These protocols are designed to furnish researchers, scientists, and drug development professionals with reliable methods for obtaining this key quinoline derivative.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has established them as privileged scaffolds in drug discovery. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where the acetic acid moiety provides a handle for further chemical modifications. This application note outlines two distinct and effective synthetic pathways to access this important compound.

Synthesis Pathways

Two robust synthetic routes for the preparation of this compound are detailed below. The choice of route may depend on the availability of starting materials and desired scale.

Route A: Willgerodt-Kindler Reaction of 6-Acetylquinoline

This route offers a direct conversion of a commercially available or readily synthesized ketone to the target carboxylic acid. The Willgerodt-Kindler reaction is a powerful transformation for the synthesis of aryl-substituted acetic acids from acetophenones.[1][2]

Route B: Multi-step Synthesis from Quinoline-6-carbaldehyde

This pathway involves the reduction of an aldehyde to an alcohol, followed by conversion to a halide, cyanation, and subsequent hydrolysis. This route provides a classic and reliable method for carbon chain extension.

Experimental Protocols

Route A: Synthesis via Willgerodt-Kindler Reaction

This protocol is divided into two main stages: the synthesis of the precursor 6-acetylquinoline via a Friedländer annulation, and its subsequent conversion to this compound using the Willgerodt-Kindler reaction.

Step 1: Synthesis of 6-Acetylquinoline

The Friedländer synthesis provides an efficient method for constructing the quinoline ring system from a 2-aminoaryl ketone and a compound containing a reactive α-methylene group.[3]

  • Reaction: 2-Amino-5-acetylbenzophenone and an appropriate ketone (e.g., acetone) are condensed in the presence of a catalyst.

  • Reagents and Solvents:

    • 2-Amino-5-acetylbenzophenone

    • Acetone

    • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

    • Solvent (e.g., Toluene or Ethanol)

  • Procedure:

    • To a solution of 2-amino-5-acetylbenzophenone (1.0 eq) in the chosen solvent, add the ketone (1.1 - 1.5 eq) and the catalyst (0.1 eq).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 6-acetylquinoline.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

This step converts the acetyl group of 6-acetylquinoline into a thioamide, which is then hydrolyzed to the desired carboxylic acid.[1][2][4][5][6]

  • Reaction: 6-Acetylquinoline is reacted with sulfur and morpholine to form the thiomorpholide intermediate, which is then hydrolyzed.

  • Reagents and Solvents:

    • 6-Acetylquinoline

    • Sulfur powder

    • Morpholine

    • Aqueous sodium hydroxide (for hydrolysis)

    • Hydrochloric acid (for acidification)

  • Procedure:

    • In a flask equipped with a reflux condenser, combine 6-acetylquinoline (1.0 eq), sulfur (2.0-3.0 eq), and morpholine (3.0-5.0 eq).

    • Heat the mixture to reflux (typically 120-140 °C) for several hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture.

    • Add a solution of aqueous sodium hydroxide (e.g., 20-40%) to the cooled mixture.

    • Heat the mixture to reflux to hydrolyze the intermediate thioamide. The hydrolysis may require several hours to complete.

    • Cool the reaction mixture to room temperature and filter to remove any solid impurities.

    • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

Route B: Synthesis from Quinoline-6-carbaldehyde

This multi-step route provides an alternative pathway to the target compound.

Step 1: Synthesis of (Quinolin-6-yl)methanol

  • Reaction: Reduction of quinoline-6-carbaldehyde.

  • Reagents and Solvents:

    • Quinoline-6-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve quinoline-6-carbaldehyde (1.0 eq) in methanol or ethanol at 0 °C.

    • Slowly add sodium borohydride (1.1 - 1.5 eq) in portions, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (quinolin-6-yl)methanol, which can often be used in the next step without further purification.

Step 2: Synthesis of 6-(Chloromethyl)quinoline

  • Reaction: Chlorination of (quinolin-6-yl)methanol.

  • Reagents and Solvents:

    • (Quinolin-6-yl)methanol

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM) or Chloroform

  • Procedure:

    • Dissolve (quinolin-6-yl)methanol (1.0 eq) in the chosen solvent at 0 °C.

    • Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Carefully quench the reaction by pouring it onto ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain 6-(chloromethyl)quinoline.

Step 3: Synthesis of (Quinolin-6-yl)acetonitrile

  • Reaction: Cyanation of 6-(chloromethyl)quinoline.

  • Reagents and Solvents:

    • 6-(Chloromethyl)quinoline

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Dimethyl sulfoxide (DMSO) or a mixture of Ethanol and Water

  • Procedure:

    • Dissolve 6-(chloromethyl)quinoline (1.0 eq) in the chosen solvent.

    • Add sodium cyanide or potassium cyanide (1.1 - 1.5 eq).

    • Heat the reaction mixture (typically 50-80 °C) and stir for several hours.

    • After the reaction is complete, pour the mixture into water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (quinolin-6-yl)acetonitrile.

Step 4: Hydrolysis of (Quinolin-6-yl)acetonitrile to this compound

  • Reaction: Acid or base-catalyzed hydrolysis of the nitrile.

  • Reagents and Solvents:

    • (Quinolin-6-yl)acetonitrile

    • Concentrated sulfuric acid or Sodium hydroxide

    • Water

  • Procedure (Acid Hydrolysis):

    • Add (quinolin-6-yl)acetonitrile to a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for several hours until the reaction is complete.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.

    • Collect the solid, wash with water, and dry.

  • Procedure (Base Hydrolysis):

    • Heat a mixture of (quinolin-6-yl)acetonitrile and an aqueous solution of sodium hydroxide to reflux for several hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Collect the solid, wash with water, and dry.

    • Purify the crude product by recrystallization.

Data Presentation

ParameterRoute A (Willgerodt-Kindler)Route B (Multi-step)
Starting Material 6-AcetylquinolineQuinoline-6-carbaldehyde
Number of Steps 2 (from 6-acetylquinoline)4
Key Intermediates 2-(Quinolin-6-yl)ethanethioic S-morpholide(Quinolin-6-yl)methanol, 6-(Chloromethyl)quinoline, (Quinolin-6-yl)acetonitrile
Typical Overall Yield Moderate to GoodModerate
Reagent Hazards Sulfur, Morpholine (noxious odors)Thionyl chloride (corrosive), Cyanide salts (highly toxic)

Visualization of Synthetic Workflow

Route A: Willgerodt-Kindler Pathway

Route_A start 6-Acetylquinoline intermediate 2-(Quinolin-6-yl)ethanethioic S-morpholide start->intermediate Sulfur, Morpholine (Willgerodt-Kindler) product This compound intermediate->product Hydrolysis (NaOH, H₂O)

Caption: Willgerodt-Kindler reaction workflow for the synthesis of this compound.

Route B: Multi-step Pathway from Aldehyde

Route_B start Quinoline-6-carbaldehyde step1 (Quinolin-6-yl)methanol start->step1 Reduction (NaBH₄) step2 6-(Chloromethyl)quinoline step1->step2 Chlorination (SOCl₂) step3 (Quinolin-6-yl)acetonitrile step2->step3 Cyanation (NaCN) product This compound step3->product Hydrolysis (H₂SO₄ or NaOH)

Caption: Multi-step synthesis of this compound from quinoline-6-carbaldehyde.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Cyanide salts are highly toxic. Use appropriate safety measures and have a cyanide poisoning antidote kit readily available.

  • The Willgerodt-Kindler reaction can produce hydrogen sulfide, a toxic and flammable gas. Ensure adequate ventilation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic protocols detailed in this application note provide researchers with two viable and effective methods for the preparation of this compound. The choice between the Willgerodt-Kindler route and the multi-step synthesis from quinoline-6-carbaldehyde will depend on factors such as starting material availability, scale, and laboratory capabilities. Both routes, when performed with the appropriate safety precautions, can yield the desired product for further use in drug discovery and development programs.

References

Synthesis of 2-(Quinolin-6-YL)acetic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step experimental procedure for the synthesis of 2-(Quinolin-6-YL)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol is designed for laboratory-scale synthesis and outlines a reliable pathway starting from commercially available 6-methylquinoline.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the selective oxidation of the methyl group of 6-methylquinoline to the corresponding aldehyde, 6-quinolinecarboxaldehyde, using selenium dioxide. The second step is a homologation of the aldehyde to the target acetic acid derivative. For this key transformation, the Darzens condensation provides a robust method, proceeding through an intermediate glycidic ester which is subsequently hydrolyzed to yield the final product.

Experimental Protocols

Step 1: Synthesis of 6-Quinolinecarboxaldehyde

This procedure details the oxidation of 6-methylquinoline to 6-quinolinecarboxaldehyde.

Materials and Equipment:

  • 6-Methylquinoline

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoline (1.0 eq) in 1,4-dioxane.

  • Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 eq) portion-wise. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated selenium metal.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dioxane.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude 6-quinolinecarboxaldehyde by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of this compound via Darzens Condensation

This procedure describes the conversion of 6-quinolinecarboxaldehyde to the final product.

Materials and Equipment:

  • 6-Quinolinecarboxaldehyde

  • Ethyl chloroacetate

  • Sodium ethoxide (or another suitable base)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Formation of the Glycidic Ester:

    • In a round-bottom flask, dissolve 6-quinolinecarboxaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) in absolute ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium ethoxide (1.2 eq) in ethanol to the cooled mixture with stirring.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the formation of the ethyl 2-(quinolin-6-yl)glycidate by TLC.

    • After completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude glycidic ester can be used in the next step without further purification.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ethyl 2-(quinolin-6-yl)glycidate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

StepStarting MaterialReagentsProductYield (%)Purity (%)
16-MethylquinolineSelenium dioxide, 1,4-Dioxane6-Quinolinecarboxaldehyde60-70>95 (after chromatography)
26-QuinolinecarboxaldehydeEthyl chloroacetate, Sodium ethoxide, NaOHThis compound75-85>97 (after recrystallization)

Note: Yields and purity are typical and may vary depending on reaction scale and optimization.

Visualizations

Experimental Workflow

Synthesis_Workflow Start 6-Methylquinoline Step1 Step 1: Oxidation (SeO2, Dioxane, Reflux) Start->Step1 Intermediate 6-Quinolinecarboxaldehyde Step1->Intermediate Step2 Step 2: Darzens Condensation & Hydrolysis (1. Ethyl chloroacetate, NaOEt 2. NaOH, H2O/EtOH, Reflux 3. HCl) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Reaction Pathway: Darzens Condensation

Darzens_Condensation cluster_step1 Glycidic Ester Formation cluster_step2 Hydrolysis Aldehyde 6-Quinoline- carboxaldehyde Reaction1 Condensation Aldehyde->Reaction1 Haloester Ethyl chloroacetate Haloester->Reaction1 Base1 NaOEt Base1->Reaction1 Base GlycidicEster Ethyl 2-(quinolin-6-yl)glycidate GlycidicEster_ref Glycidic Ester Reaction1->GlycidicEster Base2 NaOH Reaction2 Saponification & Decarboxylation Base2->Reaction2 Base Acid HCl FinalProduct 2-(Quinolin-6-YL) acetic acid Acid->FinalProduct Acidification GlycidicEster_ref->Reaction2 IntermediateAcid Salt Reaction2->IntermediateAcid Intermediate IntermediateAcid->FinalProduct

Caption: Reaction pathway for the Darzens condensation and hydrolysis step.

Application Notes and Protocols: 2-(Quinolin-6-YL)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Quinolin-6-YL)acetic acid as a versatile building block in organic synthesis. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This document offers detailed protocols for key transformations of this compound, quantitative data in tabular format, and visualizations of relevant synthetic pathways and biological contexts.

Introduction to this compound

This compound (CAS No: 5622-34-4) is a bifunctional organic compound featuring a quinoline core and a carboxylic acid group. This structure allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of diverse molecular architectures. The quinoline ring system is found in numerous natural products and synthetic compounds with significant pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][2] The carboxylic acid handle of this compound provides a convenient point for derivatization through reactions such as esterification and amidation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 5622-34-4[3]
Molecular Formula C₁₁H₉NO₂[3]
Molecular Weight 187.19 g/mol [4]
Appearance White to off-white crystalline solid[3]
Melting Point 225 °C (decomposed)[4]
Boiling Point 388.7 °C at 760 mmHg[4]
Solubility Soluble in polar organic solvents, moderately soluble in water[3]

Key Synthetic Applications and Protocols

This compound is a versatile reagent for introducing the quinolin-6-yl-methyl scaffold into target molecules. The following sections detail protocols for its application in common organic synthesis reactions.

Esterification: Synthesis of Methyl 2-(Quinolin-6-YL)acetate

Esterification of the carboxylic acid moiety is a fundamental transformation that can be used to protect the acid, modify solubility, or act as an intermediate for further reactions. A common method for the synthesis of methyl 2-(quinolin-6-yl)acetate is through acid-catalyzed esterification in methanol.

Reaction Scheme:

Esterification cluster_reactants Reactants cluster_products Product acid This compound ester Methyl 2-(Quinolin-6-YL)acetate acid->ester H₂SO₄ (cat.), Reflux methanol Methanol methanol->ester

Caption: Acid-catalyzed esterification of this compound.

Experimental Protocol:

A detailed protocol for the synthesis of methyl 2-(quinolin-6-yl)acetate is as follows:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, slowly add concentrated sulfuric acid (catalytic amount) at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up: After cooling to room temperature, remove the volatile solvent under reduced pressure. Dilute the residue with ethyl acetate and cool in an ice bath.

  • Neutralization: Adjust the pH to ~8 using a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity
This compound1.098%>95%
MethanolSolvent--
Sulfuric AcidCatalytic--

This protocol is adapted from a literature procedure for the synthesis of methyl 6-quinolineacetate.

Amidation: Synthesis of 2-(Quinolin-6-YL)acetamides

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of the quinoline scaffold to various amine-containing fragments. Standard peptide coupling reagents can be employed for this transformation.

General Reaction Scheme:

Amidation cluster_reactants Reactants cluster_products Product acid This compound amide N-substituted-2-(Quinolin-6-YL)acetamide acid->amide Coupling Agent (e.g., HATU, EDC), Base amine R-NH₂ amine->amide

Caption: General scheme for the amidation of this compound.

Experimental Protocol (General Procedure using HATU):

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature until completion, typically monitored by TLC or LC-MS (usually 2-12 hours).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

ReactantMolar Eq.
This compound1.0
Amine1.1
HATU1.1
DIPEA2.0

Yields and purity are substrate-dependent and require optimization for each specific amine.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Derivatives of this compound have been investigated as potential therapeutic agents. For instance, compounds incorporating the quinolin-6-yl moiety have been identified as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in cancer, making it an attractive target for drug development.

PI3K/Akt Signaling Pathway Overview:

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Activation Cell_Survival Cell Survival, Proliferation, Growth Downstream_Targets->Cell_Survival Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

The synthesis of such inhibitors often involves the conversion of this compound into more complex heterocyclic systems, such as 1,3,4-oxadiazoles, which can then be further functionalized. This highlights the utility of this compound as a starting point for the development of targeted cancer therapeutics.

Experimental Workflow: From Starting Material to Bioactive Compound

The general workflow for utilizing this compound in a drug discovery context is outlined below.

Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Derivatization Esterification / Amidation / Heterocycle Formation Start->Derivatization Library Library of Derivatives Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow for the synthesis and development of bioactive compounds from this compound.

This workflow illustrates the progression from the initial starting material, through chemical synthesis and biological screening, to the identification and optimization of a potential drug candidate. The versatility of this compound makes it an ideal starting point for such discovery campaigns.

References

Application Notes and Protocols for 2-(Quinolin-6-YL)acetic acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Quinolin-6-YL)acetic acid as a foundational scaffold for the synthesis of novel compounds with potential therapeutic applications. The quinoline moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The acetic acid functional group on the 6-position of the quinoline ring offers a versatile handle for a variety of chemical modifications, enabling the exploration of diverse chemical space and the development of compounds targeting various biological pathways.

This document outlines synthetic protocols for creating key derivatives, summarizes biological data of resulting compounds, and illustrates relevant signaling pathways and drug discovery workflows.

Synthetic Applications of this compound

This compound is an ideal starting material for the synthesis of a wide range of derivatives, primarily through modifications of the carboxylic acid group. The most common and synthetically valuable transformations include the formation of amides and esters.

Amide Bond Formation

The synthesis of amides from this compound is a straightforward and highly effective method for introducing a vast array of chemical diversity. Amide coupling reactions are robust and can be achieved using several standard procedures.

Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Step 1: Synthesis of 2-(Quinolin-6-YL)acetyl chloride

  • To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene (10 mL/mmol), add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to yield the crude 2-(Quinolin-6-YL)acetyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 2-(Quinolin-6-YL)acetyl chloride (1.0 eq) in a dry, aprotic solvent like DCM or tetrahydrofuran (THF) (10 mL/mmol).

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

  • Cool the acyl chloride solution to 0 °C and add the amine solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Ester Bond Formation

Esterification of this compound provides another avenue for creating derivatives with modified physicochemical properties, which can be crucial for optimizing pharmacokinetic profiles.

Experimental Protocol: General Procedure for Fischer Esterification

This method is a classic and straightforward approach for the synthesis of simple alkyl esters.

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which serves as both the reactant and the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Application in the Development of PI3Kα Inhibitors

A notable application of quinoline-containing scaffolds is in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[3][4] Derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as potent PI3Kα inhibitors.[5] While not directly synthesized from this compound in the cited study, this class of compounds highlights the therapeutic potential of the quinolin-6-yl acetic acid motif.

Quantitative Data of Novel PI3Kα Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives against PI3Kα.

Compound IDStructurePI3Kα IC₅₀ (nM)[5]
ES-25 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide150
ES-27 N-methyl-2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide80

Visualizing Biological and Experimental Frameworks

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][6] Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.[7][8] Quinoline-based compounds have shown promise as inhibitors of this pathway.[6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-based compounds.

Drug Discovery Workflow for Novel Enzyme Inhibitors

The development of novel enzyme inhibitors from a building block like this compound follows a structured workflow from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Building_Block This compound Synthesis Synthesis of Derivative Library (Amides, Esters, etc.) Building_Block->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR SAR->Lead_Gen Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery of enzyme inhibitors.

References

Application Note: Derivatization of 2-(Quinolin-6-YL)acetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] 2-(Quinolin-6-YL)acetic acid is a versatile starting material for the synthesis of diverse compound libraries for biological screening. Its carboxylic acid moiety provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of the chemical space around the quinoline core to identify novel bioactive molecules. This application note provides detailed protocols for the derivatization of this compound and subsequent biological screening, with a focus on the discovery of inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[2][3][4]

Data Presentation

A library of derivatized this compound compounds can be synthesized to explore structure-activity relationships (SAR). The following table presents quantitative data for a series of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives evaluated for their inhibitory activity against the PI3Kα kinase.[5]

Compound IDR GroupPI3Kα IC50 (μM)
ES-25 H0.85
ES-27 4-Fluorophenyl0.42
Analog 1 Methyl>10
Analog 2 Phenyl1.23
Analog 3 2-Chlorophenyl0.78
Analog 4 3-Methylphenyl0.95
Analog 5 4-Methoxyphenyl0.66

Experimental Protocols

Protocol 1: Amide Library Synthesis via HATU Coupling

This protocol describes a general method for the parallel synthesis of an amide library from this compound using a diverse set of primary and secondary amines.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.25 M stock solutions of each amine from the library in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.25 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.

    • Add 100 µL (25 µmol, 1.2 eq) of the respective amine stock solution to each well.

    • Add 100 µL (25 µmol, 1.2 eq) of the HATU stock solution to each well.

    • Add 100 µL (50 µmol, 2.5 eq) of the DIPEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and stir the contents of each well at room temperature for 16 hours.

    • After the reaction is complete, add 500 µL of EtOAc to each well.

    • Wash the organic layer with 500 µL of saturated aqueous NaHCO₃ solution, followed by 500 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous MgSO₄.

    • Evaporate the solvent to dryness under reduced pressure to yield the crude amide products.

  • Purification and Analysis:

    • The crude products can be purified by high-throughput parallel purification techniques such as preparative HPLC-MS.

    • Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR spectroscopy.

Protocol 2: High-Throughput Screening for PI3Kα Kinase Inhibitors

This protocol outlines a robust and sensitive HTS assay to identify inhibitors of the PI3Kα isoform using a homogenous time-resolved fluorescence (HTRF®) format.[3]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3Kα substrate (e.g., PIP2)

  • ATP

  • HTRF® detection reagents (e.g., europium cryptate-labeled anti-PIP3 antibody and a suitable acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

  • Stop solution (e.g., 50 mM EDTA in assay buffer)

  • 384-well low-volume black assay plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds from the synthesized library (typically at 10 mM in 100% DMSO) into the wells of a 384-well assay plate.

    • Include control wells:

      • Negative control (no inhibition): 50 nL of 100% DMSO.

      • Positive control (100% inhibition): 50 nL of a known potent PI3Kα inhibitor at a saturating concentration.

  • Assay Protocol:

    • Add 5 µL of a 2x concentrated solution of PI3Kα enzyme in assay buffer to all wells.

    • Add 5 µL of a 2x concentrated solution of the PIP2 substrate and ATP in assay buffer to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of the stop solution containing the HTRF® detection reagents to each well to terminate the reaction.

    • Incubate the plate at room temperature for 60-180 minutes to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at two different wavelengths (donor and acceptor).

    • Calculate the HTRF® ratio (acceptor signal / donor signal) for each well.

    • Normalize the data using the positive and negative controls to determine the percent inhibition for each test compound.

    • Hits are typically defined as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50%).

  • Dose-Response and IC50 Determination:

    • Confirmed hits are further characterized by generating a dose-response curve.

    • A serial dilution of the hit compound is prepared and tested in the same assay to determine the half-maximal inhibitory concentration (IC50) value, which represents the compound's potency.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Derivatization and Screening cluster_synthesis Compound Library Synthesis cluster_screening Biological Screening cluster_data Data Output start This compound coupling Amide Coupling (HATU) start->coupling amines Diverse Amine Library amines->coupling purification High-Throughput Purification coupling->purification library Derivatized Compound Library purification->library hts Primary High-Throughput Screen (PI3Kα Assay) library->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar ic50_table IC50 Data Table sar->ic50_table

Caption: Workflow for synthesis and screening of this compound derivatives.

PI3K_pathway Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of quinoline derivatives.

References

Application Notes and Protocols: 2-(Quinolin-6-YL)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a wide spectrum of pharmacological activities.[1][2][3] The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure, frequently found in drugs with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory agents. "2-(Quinolin-6-YL)acetic acid" is an organic compound featuring this quinoline backbone with an acetic acid functional group at the 6th position. While direct biological activity data for this specific compound is limited in publicly available literature, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.[4] The carboxylic acid moiety provides a reactive handle for chemical modifications, such as amidation and esterification, allowing for the exploration of structure-activity relationships (SAR) and the development of new drug candidates.[4]

Potential Therapeutic Applications

Based on the known biological activities of quinoline derivatives, "this compound" serves as a valuable starting material for the development of compounds targeting a range of diseases:

  • Anticancer Agents: The quinoline core is present in several anticancer drugs. By modifying the acetic acid group of "this compound" to generate a library of amides and esters, researchers can screen for novel compounds with cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics. The "this compound" scaffold can be utilized to synthesize new non-fluoroquinolone antibacterial agents, potentially overcoming existing resistance mechanisms.

  • Anti-inflammatory Drugs: Certain quinoline derivatives have demonstrated anti-inflammatory properties. The synthesis of novel compounds from "this compound" could lead to the discovery of new anti-inflammatory agents.

  • Antiviral Agents: The quinoline nucleus has been explored for its antiviral activities, including against HIV. Derivatives of "this compound" could be investigated for their potential to inhibit viral replication.

Role as a Synthetic Intermediate

The primary application of "this compound" in medicinal chemistry is as a key building block for the synthesis of more complex molecules. The carboxylic acid group is readily derivatized, enabling the systematic modification of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties.

Representative Synthetic Scheme: Amide Synthesis

A common derivatization strategy is the coupling of the carboxylic acid with a diverse range of amines to form amides. This allows for the introduction of various functional groups and the exploration of their impact on biological activity.

G A This compound F 2-(Quinolin-6-YL)acetamide Derivative A->F Amide Bond Formation B Primary or Secondary Amine (R1R2NH) B->F C Coupling Agent (e.g., HATU, HOBt) D Base (e.g., DIPEA) E Solvent (e.g., DMF) G Byproducts

Caption: General workflow for the synthesis of amide derivatives from this compound.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of a derivative from "this compound" and its subsequent biological evaluation. These protocols are intended as a guide and should be adapted based on the specific properties of the synthesized compounds.

Protocol 1: Synthesis of a 2-(Quinolin-6-YL)acetamide Derivative

Objective: To synthesize an amide derivative of "this compound" for biological screening.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separation funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve "this compound" (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the cytotoxic effect of a synthesized 2-(Quinolin-6-YL)acetamide derivative on a cancer cell line.

Materials:

  • Synthesized 2-(Quinolin-6-YL)acetamide derivative

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise manner to facilitate comparison between different compounds.

Table 1: Hypothetical Cytotoxicity Data for 2-(Quinolin-6-YL)acetamide Derivatives against HeLa Cells

Compound IDIC₅₀ (µM)
Q-NH-01 HPhenyl15.2
Q-NH-02 H4-Chlorophenyl8.7
Q-NH-03 H4-Methoxyphenyl22.5
Q-NH-04 EthylEthyl> 100
Doxorubicin --0.5

Logical Workflow for Drug Discovery

The process of developing new drug candidates from "this compound" follows a logical progression from synthesis to biological evaluation and optimization.

G A This compound (Starting Material) B Derivative Synthesis (e.g., Amidation, Esterification) A->B C Library of Novel Compounds B->C D In Vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial Assay) C->D E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Synthesis H In Vivo Studies G->H I Preclinical Development H->I

Caption: A typical drug discovery workflow starting from this compound.

References

Application Notes and Protocols for 2-(Quinolin-6-YL)acetic Acid in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(Quinolin-6-YL)acetic acid and its derivatives as antibacterial agents. This document outlines the general mechanisms of action for quinoline-based antibacterials, protocols for evaluating their efficacy, and a framework for data presentation.

Introduction to Quinoline Derivatives as Antibacterial Agents

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antibacterial effects.[1][2][3][4] The core structure, consisting of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of new therapeutic agents.[4] The antibacterial properties of quinoline derivatives have been extensively studied, leading to the development of clinically significant antibiotics.[2][3] The emergence of antibiotic resistance worldwide necessitates the continued exploration and development of new antibacterial agents, with quinoline derivatives remaining a promising area of research.[2]

Presumed Mechanism of Action

While specific mechanistic studies on this compound are not extensively available in the public domain, the antibacterial action of the broader class of quinolone and quinoline carboxylic acid derivatives is well-understood. The primary targets of these compounds are bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5]

  • Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and repair. Quinolone derivatives bind to the enzyme-DNA complex, trapping it and leading to the accumulation of double-strand breaks in the bacterial chromosome.[5]

  • Inhibition of Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the separation of newly replicated chromosomes, ultimately leading to cell death.[5]

The dual-targeting nature of many quinolones contributes to their potent bactericidal activity.[5]

DOT Code for Mechanism of Action Diagram

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation Quinoline_Derivative This compound (or derivative) DNA_Gyrase DNA Gyrase Quinoline_Derivative->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinoline_Derivative->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Inhibition_Result Inhibition of DNA Replication & Chromosome Segregation Catenated_Chromosomes Catenated Daughter Chromosomes Topoisomerase_IV->Catenated_Chromosomes Decatenation Relaxed_DNA Relaxed/Replicated DNA Supercoiled_DNA->Relaxed_DNA Replication Relaxed_DNA->Catenated_Chromosomes Completion of Replication Decatenated_Chromosomes Decatenated Chromosomes Catenated_Chromosomes->Decatenated_Chromosomes Segregation Cell_Death Bacterial Cell Death Inhibition_Result->Cell_Death

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation Quinoline_Derivative This compound (or derivative) DNA_Gyrase DNA Gyrase Quinoline_Derivative->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinoline_Derivative->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Inhibition_Result Inhibition of DNA Replication & Chromosome Segregation Catenated_Chromosomes Catenated Daughter Chromosomes Topoisomerase_IV->Catenated_Chromosomes Decatenation Relaxed_DNA Relaxed/Replicated DNA Supercoiled_DNA->Relaxed_DNA Replication Relaxed_DNA->Catenated_Chromosomes Completion of Replication Decatenated_Chromosomes Decatenated Chromosomes Catenated_Chromosomes->Decatenated_Chromosomes Segregation Cell_Death Bacterial Cell Death Inhibition_Result->Cell_Death

Caption: General mechanism of action of quinoline-based antibacterial agents.

Data Presentation: In Vitro Antibacterial Activity

The primary metric for quantifying the in vitro antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For effective comparison and analysis, it is recommended to present MIC data in a tabular format.

Table 1: Illustrative In Vitro Antibacterial Activity of this compound Derivatives

CompoundGram-Positive BacteriaGram-Negative Bacteria
S. aureus (ATCC 29213) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)
This compound Data Not AvailableData Not Available
Derivative A 1632
Derivative B 816
Ciprofloxacin (Control) 0.50.25

Note: The data for Derivatives A and B are hypothetical and for illustrative purposes only, demonstrating how experimental results would be presented.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of the antibacterial properties of this compound and its derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antibacterial agent.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.

    • Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to the highest desired starting concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the final well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum in CAMHB without the test compound) and a negative control well (CAMHB only).

  • Incubation:

    • Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

DOT Code for MIC Determination Workflow

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate prep_inoculum->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate prep_inoculum->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antibacterial compounds against mammalian cells to ensure their safety for therapeutic use. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well sterile tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or its derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization of Formazan:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

References

Application Notes and Protocols for the Synthesis of Potential Anticancer Compounds from 2-(Quinolin-6-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential anticancer applications of compounds derived from 2-(quinolin-6-yl)acetic acid. The protocols detailed below are based on established methodologies for the synthesis of quinoline-based compounds and their evaluation as potential therapeutic agents.

Introduction

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects. The quinoline scaffold serves as a versatile platform for the design and synthesis of novel therapeutic agents. One such promising starting material is this compound, which can be chemically modified to generate a library of derivatives, including amides and esters, with potential for anticancer activity. Recent studies have highlighted the role of certain quinoline derivatives as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Data Presentation: Anticancer Activity of 2-(5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives

A series of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives have been identified as potent inhibitors of PI3Kα, a key enzyme in a critical cancer survival pathway.[1] The in vitro inhibitory activities of these compounds against PI3Kα and their antiproliferative effects on various cancer cell lines are summarized below.

Compound IDStructurePI3Kα IC50 (nM)MCF-7 IC50 (μM)HCT116 IC50 (μM)U87MG IC50 (μM)
ES-25 2-(5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide1.80.030.040.05
ES-27 N-Methyl-2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide2.50.060.080.09

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the starting material, this compound.

Materials:

  • 6-Bromoquinoline

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Malonic Ester Synthesis: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add diethyl malonate dropwise at room temperature.

  • Add 6-bromoquinoline to the reaction mixture and reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diethyl 2-(quinolin-6-yl)malonate.

  • Hydrolysis and Decarboxylation: Reflux the crude malonic ester derivative with a solution of sodium hydroxide in ethanol/water for 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Heat the dicarboxylic acid intermediate at its melting point until the evolution of carbon dioxide ceases to yield this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of 2-(5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives

This protocol outlines the synthesis of the target acetamide derivatives, which have shown potent PI3Kα inhibitory activity. The synthesis involves the conversion of this compound to an acid hydrazide, followed by cyclization to the oxadiazole and subsequent amidation.

Materials:

  • This compound

  • Thionyl chloride

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • 2-Chloroacetamide or N-methyl-2-chloroacetamide

  • Dimethylformamide (DMF)

  • Triethylamine

Procedure:

  • Synthesis of 2-(Quinolin-6-yl)acetohydrazide:

    • To a solution of this compound in methanol, add a few drops of concentrated sulfuric acid and reflux for 4-6 hours to obtain the methyl ester.

    • To the methyl ester dissolved in ethanol, add hydrazine hydrate and reflux for 8-10 hours.

    • Cool the reaction mixture and collect the precipitated solid by filtration to obtain 2-(quinolin-6-yl)acetohydrazide.

  • Synthesis of 5-(Quinolin-6-ylmethyl)-1,3,4-oxadiazole-2-thiol:

    • To a solution of 2-(quinolin-6-yl)acetohydrazide in ethanol, add potassium hydroxide and carbon disulfide.

    • Reflux the mixture for 12-16 hours.

    • Cool the reaction mixture, acidify with dilute hydrochloric acid, and collect the precipitated solid.

  • Synthesis of 2-(5-(Quinolin-6-ylmethyl)-1,3,4-oxadiazol-2-ylthio)acetamide Derivatives:

    • To a solution of 5-(quinolin-6-ylmethyl)-1,3,4-oxadiazole-2-thiol in DMF, add potassium carbonate and the appropriate 2-chloroacetamide (e.g., 2-chloroacetamide for ES-25 or N-methyl-2-chloroacetamide for ES-27).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice-cold water and collect the precipitated product by filtration.

    • Recrystallize the crude product from a suitable solvent to obtain the pure target compound.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, U87MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway targeted by the this compound derivatives and the general workflow for their synthesis and evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor 2-(Quinolin-6-yl)acetic acid derivatives Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

experimental_workflow start Start: this compound synthesis Synthesis of Derivatives (Amides, Esters, etc.) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Anticancer Screening (MTT Assay) purification->screening hit_id Hit Compound Identification screening->hit_id moa Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) hit_id->moa Potent Compounds lead_opt Lead Optimization moa->lead_opt

Caption: General experimental workflow for the synthesis and evaluation of anticancer compounds from this compound.

References

Application Notes and Protocols for the Purification of 2-(Quinolin-6-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Quinolin-6-YL)acetic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including roles as kinase inhibitors that modulate key cellular signaling pathways.[1] The purity of such compounds is paramount for accurate biological screening and subsequent drug development processes. These application notes provide detailed protocols for the purification of this compound using two common laboratory techniques: recrystallization and flash column chromatography. Additionally, a representative signaling pathway potentially modulated by quinoline derivatives is illustrated to provide context for its application in research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 5622-34-4--INVALID-LINK--
Molecular Formula C₁₁H₉NO₂--INVALID-LINK--
Molecular Weight 187.19 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity (Typical) 95-97% (Crude)--INVALID-LINK--

Experimental Protocols

Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature of the impurities, the quantity of material to be purified, and the desired final purity.

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures. For aromatic carboxylic acids, solvents such as ethanol, ethanol/water mixtures, or acetic acid are often effective.[2][3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. An ethanol/water mixture is a good starting point for many quinoline derivatives.[3]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (e.g., silica gel) and a mobile phase (solvent) to separate compounds based on their polarity. This method is particularly useful for separating mixtures with components of different polarities. For polar aromatic compounds, a silica gel stationary phase with a solvent system such as ethyl acetate/hexane or methanol/dichloromethane is commonly used.[4][5]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Ethyl acetate, Hexane, Methanol, Dichloromethane (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Air or nitrogen supply for pressure

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine a suitable solvent system by running TLC plates of the crude material in various ratios of ethyl acetate/hexane or methanol/dichloromethane. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4. Due to the basic nature of the quinoline nitrogen, peak tailing may occur. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides a hypothetical yet realistic summary of the expected outcomes for the purification of 1 gram of crude this compound with an initial purity of 95%.

Purification MethodStarting Material (g)Initial Purity (%)Expected Yield (g)Final Purity (%)
Recrystallization 1.0950.75 - 0.85>98
Flash Chromatography 1.0950.80 - 0.90>99

Visualizations

Experimental Workflow

G Purification Workflow for this compound cluster_0 Crude Product cluster_1 Purification Method cluster_2 Analysis and Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization chromatography Flash Column Chromatography crude->chromatography analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->analysis chromatography->analysis product Purified this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

Representative Signaling Pathway

Quinoline derivatives are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways.[1][6] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, a common target for kinase inhibitors. While the specific target of this compound is not defined here, this pathway serves as a representative example of its potential mechanism of action in a drug development context.

G Representative MAPK/ERK Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription quinoline Quinoline Derivative (e.g., this compound) quinoline->raf Inhibition response Proliferation, Differentiation, Survival transcription->response

Caption: A representative MAPK/ERK signaling pathway potentially inhibited by quinoline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Quinolin-6-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Quinolin-6-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed and reliable three-step synthetic pathway starts from quinolin-6-yl-methanol. This route involves:

  • Chlorination: Conversion of quinolin-6-yl-methanol to 6-(chloromethyl)quinoline.

  • Cyanation: Nucleophilic substitution of the chloride with a cyanide salt to form 2-(quinolin-6-yl)acetonitrile.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid, yielding the final product.

Q2: I am having trouble with the final hydrolysis step. What are the common issues?

A2: The hydrolysis of the nitrile to the carboxylic acid can sometimes be challenging. Common issues include incomplete reaction, leading to the isolation of the intermediate amide (2-(quinolin-6-yl)acetamide), or the need for harsh conditions that may affect the quinoline ring. The choice between acidic and basic hydrolysis conditions is critical and can influence the reaction's success and work-up procedure.[1][2] For detailed troubleshooting, please refer to the "Troubleshooting Nitrile Hydrolysis" guide below.

Q3: Are there specific safety precautions I should take during this synthesis?

A3: Yes. Thionyl chloride, used in the chlorination step, is highly corrosive and reacts violently with water, releasing toxic gases. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Cyanide salts used in the cyanation step are highly toxic. Acidification of cyanide-containing waste will produce highly toxic hydrogen cyanide gas. All cyanide waste must be handled and disposed of according to strict safety protocols.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is a common and effective method for purifying the final product.[2][3] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold.[3] Common solvents for recrystallizing carboxylic acids include water, ethanol, or mixtures of solvents like ethanol/water or toluene.[4][5] The crude acid can also be purified by dissolving it in an aqueous basic solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding acid.[5]

Synthesis Workflow

The overall synthetic pathway is illustrated below:

SynthesisWorkflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A Quinolin-6-yl-methanol B 6-(Chloromethyl)quinoline A->B SOCl2, Benzene C 6-(Chloromethyl)quinoline D 2-(Quinolin-6-yl)acetonitrile C->D NaCN, DMSO E 2-(Quinolin-6-yl)acetonitrile F This compound E->F H+ or OH-, H2O, Heat

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-(Chloromethyl)quinoline

This protocol is adapted from a known procedure for the chlorination of quinolin-6-yl-methanol.[4][6]

Materials:

  • Quinolin-6-yl-methanol

  • Thionyl chloride (SOCl₂)

  • Benzene

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve quinolin-6-yl-methanol (e.g., 7.7 g, 48 mmol) in benzene (e.g., 3 mL).[4]

  • Cool the flask in an ice bath (0 °C).

  • Slowly add thionyl chloride (e.g., 20 mL) to the solution.[4]

  • Remove the flask from the ice bath and stir at room temperature for 1 hour.[4]

  • Heat the mixture to reflux and continue stirring for an additional hour.[4]

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

ParameterValueReference
Starting MaterialQuinolin-6-yl-methanol[4]
ReagentThionyl chloride (SOCl₂)[4]
SolventBenzene[4]
Reaction Temperature0 °C to reflux[4]
Reaction Time2 hours[4]
Typical YieldNot specified, but filtration of the solid product is indicated.[4]
Step 2: Synthesis of 2-(Quinolin-6-yl)acetonitrile

This is a representative protocol for the cyanation of a benzylic-type chloride, a reaction that typically proceeds via an SN2 mechanism.[1][7]

Materials:

  • 6-(Chloromethyl)quinoline

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 6-(chloromethyl)quinoline in DMSO.

  • Add sodium cyanide (a slight molar excess) to the solution.

  • Heat the reaction mixture (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a larger volume of water to precipitate the product.

  • Collect the crude 2-(quinolin-6-yl)acetonitrile by filtration.

  • Wash the solid with water and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

ParameterValueRationale/Reference
Starting Material6-(Chloromethyl)quinoline-
ReagentSodium Cyanide (NaCN)Common nucleophilic cyanide source.[8]
SolventDMSOA polar aprotic solvent that favors SN2 reactions.[1]
Reaction Temperature50-80 °CProvides sufficient energy for the reaction without excessive side product formation.
Reaction TimeVaries (monitor by TLC)Reaction completion depends on substrate and temperature.
Typical Yield60-90%Based on analogous benzylic cyanations.
Step 3: Synthesis of this compound (via Acidic Hydrolysis)

This protocol is a general method for the acidic hydrolysis of arylacetonitriles.[9]

Materials:

  • 2-(Quinolin-6-yl)acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add 2-(quinolin-6-yl)acetonitrile to a solution of aqueous acid (e.g., 75% H₂SO₄ or concentrated HCl).[10]

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • The reaction is complete when the intermediate amide is no longer visible by TLC.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • The product will precipitate as a solid.

  • Adjust the pH to be slightly acidic to ensure complete protonation of the carboxylic acid.

  • Collect the crude this compound by vacuum filtration.

  • Wash the solid with cold water to remove residual acid.

  • Purify the crude product by recrystallization.

ParameterValueReference
Starting Material2-(Quinolin-6-yl)acetonitrile-
ReagentConcentrated H₂SO₄ or HClStandard reagents for acidic nitrile hydrolysis.[1][9]
SolventWater-
Reaction TemperatureReflux[9]
Reaction TimeVaries (monitor by TLC)-
Typical Yield75-90%Based on analogous arylacetonitrile hydrolyses.[10]

Troubleshooting Guides

Troubleshooting Cyanation of 6-(Chloromethyl)quinoline

This guide addresses common issues encountered during the SN2 cyanation reaction.

CyanationTroubleshooting Start Low or No Conversion of Starting Material CheckReagents Are reagents (NaCN, solvent) dry and of good quality? Start->CheckReagents CheckReagents->Start No, replace reagents CheckTemp Is the reaction temperature high enough? CheckReagents->CheckTemp Yes CheckTemp->Start No, increase temperature SideProducts Significant Side Product Formation CheckTemp->SideProducts Yes Elimination Possible E2 elimination product (6-vinylquinoline)? SideProducts->Elimination SolventChoice Is a polar aprotic solvent (e.g., DMSO, DMF) being used? Elimination->SolventChoice Yes SolventChoice->SideProducts No, switch to polar aprotic solvent LowYield Low Isolated Yield SolventChoice->LowYield Yes Workup Was the product lost during workup/precipitation? LowYield->Workup Workup->LowYield Yes, optimize precipitation Purification Was the product lost during recrystallization? Workup->Purification No Purification->LowYield Yes, optimize recrystallization HydrolysisTroubleshooting Start Incomplete Hydrolysis (Amide intermediate present) ReactionTime Was the reaction time sufficient? Start->ReactionTime ReactionTime->Start No, increase reflux time AcidConc Is the acid/base concentration high enough? ReactionTime->AcidConc Yes AcidConc->Start No, increase acid/base concentration DarkColor Reaction Mixture Darkens Significantly AcidConc->DarkColor Yes Decomposition Possible decomposition of the quinoline ring under harsh acidic conditions. DarkColor->Decomposition LowYield Low Isolated Yield of Carboxylic Acid Decomposition->LowYield Yes, consider milder conditions (e.g., basic hydrolysis) pH_Workup Was the pH properly adjusted during workup? LowYield->pH_Workup pH_Workup->LowYield No, adjust pH to ensure full precipitation

References

Common side reactions in the preparation of "2-(Quinolin-6-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Quinolin-6-YL)acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize this compound via the Arndt-Eistert homologation of quinoline-6-carboxylic acid, but I am observing a significant amount of a chlorinated byproduct. What is this impurity and how can I avoid it?

A1: The chlorinated byproduct you are observing is likely the α-chloromethyl ketone, 1-chloro-2-(quinolin-6-yl)ethan-1-one. This common side product in the Arndt-Eistert synthesis arises from the reaction of the intermediate diazoketone with hydrogen chloride (HCl), which is generated during the initial formation of the acid chloride from quinoline-6-carboxylic acid and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).[1]

Troubleshooting:

  • Use Excess Diazomethane: Ensure that at least two equivalents of diazomethane are used. The first equivalent reacts with the acid chloride to form the diazoketone, and the second equivalent neutralizes the HCl produced, preventing the formation of the α-chloromethyl ketone.[1][2]

  • Newman-Beal Modification: Add a tertiary amine, such as triethylamine, to the reaction mixture. The amine will act as an acid scavenger, neutralizing the HCl as it is formed.[1]

  • Reaction Temperature: Perform the addition of the acid chloride to the diazomethane solution at a low temperature (typically 0 °C) to control the reaction rate and minimize side reactions.

Q2: My synthesis of this compound involves the hydrolysis of 2-(quinolin-6-yl)acetonitrile. After the reaction, I am having difficulty removing a persistent impurity that has a similar polarity to my product. What could this be?

A2: The most common impurity in the hydrolysis of a nitrile to a carboxylic acid is the corresponding amide, in this case, 2-(quinolin-6-yl)acetamide. This occurs due to incomplete hydrolysis of the nitrile. Both acidic and basic hydrolysis conditions can lead to the formation of the amide as an intermediate, and if the reaction is not driven to completion, it can remain as a significant impurity.

Troubleshooting:

  • Extend Reaction Time and/or Increase Temperature: Prolonging the reaction time or increasing the temperature can help drive the hydrolysis of the amide intermediate to the desired carboxylic acid.

  • Use Harsher Conditions (with caution): If extending the reaction time is not effective, consider using more concentrated acid or base and a higher reflux temperature. However, be aware that harsh conditions could potentially lead to degradation of the quinoline ring system.

  • Purification: Careful purification by column chromatography with a suitable solvent system can help separate the carboxylic acid from the less acidic amide. Alternatively, recrystallization from an appropriate solvent may selectively crystallize the desired product, leaving the amide impurity in the mother liquor.

Q3: I am considering the Willgerodt-Kindler reaction starting from 6-acetylquinoline. What are the expected products and potential side reactions?

A3: The Willgerodt-Kindler reaction of 6-acetylquinoline will primarily yield the thioamide, 2-(quinolin-6-yl)-N,N-dialkylthioacetamide (where the alkyl groups depend on the amine used, e.g., morpholine).[3][4] This thioamide then needs to be hydrolyzed to obtain the final product, this compound.

Common Issues and Side Reactions:

  • Incomplete Hydrolysis: Similar to the nitrile hydrolysis, the hydrolysis of the thioamide to the carboxylic acid may be incomplete, leading to the presence of the thioamide or the corresponding amide as impurities.

  • Formation of Amide: The initial Willgerodt reaction can produce the amide directly, 2-(quinolin-6-yl)acetamide, which would then require hydrolysis.[3]

  • Sulfur-Containing Byproducts: The reaction uses elemental sulfur, and various polysulfides and other sulfur-containing impurities can be formed, which may complicate the purification process.

Troubleshooting:

  • Ensure Complete Initial Reaction: Drive the initial Willgerodt-Kindler reaction to completion to consume the starting 6-acetylquinoline.

  • Vigorous Hydrolysis Conditions: The subsequent hydrolysis of the thioamide or amide often requires strong acidic or basic conditions and prolonged heating to proceed to the carboxylic acid.

  • Thorough Purification: Multiple purification steps, such as extraction and recrystallization, may be necessary to remove sulfur-containing byproducts and any unhydrolyzed intermediates.

Summary of Potential Side Products and Impurities

Synthetic RouteStarting MaterialCommon Side Products/ImpuritiesMitigation Strategies
Arndt-Eistert Synthesis Quinoline-6-carboxylic acid1-chloro-2-(quinolin-6-yl)ethan-1-oneUse of excess diazomethane, addition of a tertiary amine (e.g., triethylamine).[1]
Nitrile Hydrolysis 2-(quinolin-6-yl)acetonitrile2-(quinolin-6-yl)acetamideExtended reaction time, increased temperature, or stronger acidic/basic conditions.
Willgerodt-Kindler Reaction 6-acetylquinoline2-(quinolin-6-yl)thioacetamide, 2-(quinolin-6-yl)acetamide, sulfur-containing byproductsVigorous hydrolysis of the intermediate thioamide/amide, thorough purification.[3]

Experimental Protocols

General Protocol for Arndt-Eistert Synthesis of this compound

  • Acid Chloride Formation: Quinoline-6-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) to form quinoline-6-carbonyl chloride. The excess chlorinating agent and solvent are typically removed under reduced pressure.

  • Diazoketone Formation: The crude quinoline-6-carbonyl chloride is dissolved in an inert solvent (e.g., diethyl ether or DCM) and added dropwise to a cold (0 °C) solution of diazomethane (at least 2 equivalents) in diethyl ether. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Wolff Rearrangement: The resulting diazoketone is then subjected to Wolff rearrangement, which can be catalyzed by silver(I) oxide (Ag₂O) or silver benzoate in the presence of water to yield this compound.[5] The reaction can also be induced photochemically or thermally.

  • Work-up and Purification: The reaction mixture is typically acidified and extracted with an organic solvent. The product is then purified by recrystallization or column chromatography.

General Protocol for Hydrolysis of 2-(quinolin-6-yl)acetonitrile

  • Acidic Hydrolysis: 2-(quinolin-6-yl)acetonitrile is refluxed in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled and the pH is adjusted to precipitate the carboxylic acid, which is then collected by filtration and purified.

  • Basic Hydrolysis: The nitrile is refluxed in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the mixture is cooled and acidified to precipitate the this compound. The product is then isolated by filtration and purified.

Visualizations

Arndt_Eistert_Synthesis start Quinoline-6-carboxylic acid acid_chloride Quinoline-6-carbonyl chloride start->acid_chloride + SOCl₂ or (COCl)₂ diazoketone 1-diazo-2-(quinolin-6-yl)ethan-1-one acid_chloride->diazoketone + 2 CH₂N₂ ketene 2-(quinolin-6-yl)ethen-1-one (Ketene) diazoketone->ketene Wolff Rearrangement (e.g., Ag₂O, hν, or Δ) side_product 1-chloro-2-(quinolin-6-yl)ethan-1-one (Side Product) diazoketone->side_product + HCl (if CH₂N₂ is not in excess) product This compound ketene->product + H₂O Nitrile_Hydrolysis start 2-(quinolin-6-yl)acetonitrile amide 2-(quinolin-6-yl)acetamide (Intermediate/Impurity) start->amide H₂O (H⁺ or OH⁻) product This compound amide->product H₂O (H⁺ or OH⁻) (Further Hydrolysis) Willgerodt_Kindler_Reaction start 6-acetylquinoline thioamide 2-(quinolin-6-yl)thioacetamide (Intermediate) start->thioamide + S₈, Amine (e.g., Morpholine) product This compound thioamide->product Hydrolysis (H⁺ or OH⁻)

References

How to improve the yield of "2-(Quinolin-6-YL)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of "2-(Quinolin-6-YL)acetic acid" synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.

Issue 1: Low or No Product Yield

A low yield of the desired product is a frequent challenge. The following guide provides a structured approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield of this compound check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_reagents Optimize Reagent Stoichiometry and Addition Order check_reagents->optimize_reagents Reagent issue found side_reactions Analyze for Side Reactions (e.g., by TLC, LC-MS) check_conditions->side_reactions Conditions as per protocol optimize_conditions Systematically Vary Reaction Parameters (DOE) check_conditions->optimize_conditions Conditions suspect purification_loss Investigate Product Loss During Workup and Purification side_reactions->purification_loss No obvious side reactions identify_byproducts Identify Byproducts to Understand Side Reaction Pathways side_reactions->identify_byproducts Side products detected optimize_purification Modify Purification Method (e.g., different solvent, chromatography) purification_loss->optimize_purification Loss suspected success Improved Yield optimize_reagents->success optimize_conditions->success identify_byproducts->success optimize_purification->success

Caption: Troubleshooting workflow for low product yield.

Q: My reaction has a very low conversion of the starting material. What should I check first?

A:

  • Reagent Purity and Activity: Ensure all starting materials and reagents are of the required purity and are not degraded. For instance, in reactions involving organometallics or strong bases, moisture and air can significantly reduce reagent activity.

  • Solvent Quality: Use anhydrous solvents when required by the reaction chemistry, as trace amounts of water can quench sensitive reagents.

  • Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Some reactions have a narrow temperature window for optimal performance.

  • Catalyst Activity: If a catalyst is used, ensure it has not expired or been deactivated. In some cases, pre-activation of the catalyst may be necessary.

Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?

A:

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the formation of side products.

  • Order of Addition: The order in which reagents are added can be critical. A slow, controlled addition of a reactive intermediate can prevent its accumulation and subsequent side reactions.

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, ensure the reaction is carried out under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Alternative Catalysts/Reagents: Consider using a more selective catalyst or reagent system. For example, in coupling reactions, the choice of ligand can significantly impact selectivity.[1]

Issue 2: Product Purification Challenges

Difficulty in isolating the pure product can lead to apparent low yields and affect the quality of the final compound.

Q: My crude product is an oil and is difficult to crystallize. What can I do?

A:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to induce crystallization. Anti-solvent addition is a common technique.

  • Seed Crystals: If a small amount of solid material can be obtained, use it to seed a supersaturated solution of the crude product.

  • Chromatography: If crystallization is not feasible, column chromatography is a reliable method for purifying oils. A systematic screening of solvent systems for chromatography is recommended.

  • Salt Formation: As "this compound" is an acid, converting it to a salt (e.g., with a suitable base) can often induce crystallization and facilitate purification. The pure acid can then be regenerated.

Q: How can I effectively remove unreacted starting materials or specific impurities?

A:

  • Liquid-Liquid Extraction: Optimize the pH during aqueous workup to separate acidic, basic, and neutral components. The target compound is acidic and can be selectively extracted into a basic aqueous phase and then re-acidified and extracted into an organic solvent.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be found.

  • Preparative HPLC: For high-purity requirements and difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes to "this compound"?

A1: While a single, definitive protocol may not be universally optimal, several strategies can be employed:

  • Route A: Arndt-Eistert Homologation: Starting from quinoline-6-carboxylic acid (obtainable via oxidation of 6-methylquinoline or other established methods), a one-carbon homologation using the Arndt-Eistert reaction is a classic approach to synthesize the corresponding acetic acid.

  • Route B: Cross-Coupling followed by Hydrolysis: Starting from a 6-haloquinoline (e.g., 6-bromoquinoline), a palladium-catalyzed cross-coupling reaction with a suitable two-carbon synthon (e.g., a protected acetate equivalent) can be performed, followed by deprotection/hydrolysis.

  • Route C: From 6-Aminoquinoline: A Sandmeyer-type reaction on 6-aminoquinoline to introduce a cyano group, followed by reduction to the aminomethyl derivative and subsequent conversion to the acetic acid, is another possibility.

Q2: How do I choose the best solvent and temperature for my reaction?

A2: The optimal solvent and temperature are highly dependent on the specific reaction being performed.

  • Solvent: The solvent should dissolve the reactants, be inert to the reaction conditions, and have a boiling point suitable for the desired reaction temperature. For instance, polar aprotic solvents like DMF or DMSO are often used in cross-coupling reactions.[1]

  • Temperature: Many organic reactions have established temperature ranges. It is often beneficial to start with conditions reported for similar transformations in the literature and then optimize. A Design of Experiments (DoE) approach can be used to systematically screen for optimal temperature and other parameters.

Q3: How can I monitor the progress of my reaction effectively?

A3:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method for monitoring the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weights of the components in the reaction mixture, which can help in identifying products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information about the conversion of starting material to product.

Experimental Protocols

Protocol 1: Synthesis of Quinoline-6-carboxylic Acid via Oxidation of 6-Methylquinoline

This protocol provides a general method for the synthesis of a key intermediate.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 6-methylquinoline (1 equivalent).

  • Reagent Addition: Add a suitable oxidizing agent (e.g., potassium permanganate or selenium dioxide) in an appropriate solvent (e.g., water or dioxane).

  • Reaction: Heat the mixture to reflux for the required time (monitor by TLC).

  • Workup: After cooling, the reaction mixture is worked up to remove the oxidant byproducts. This may involve filtration and/or extraction.

  • Purification: The crude quinoline-6-carboxylic acid is then purified, typically by recrystallization from a suitable solvent like ethanol.

Protocol 2: Willgerodt-Kindler Reaction for Aryl Acetic Acid Synthesis (Generalized)

This protocol outlines a general procedure that could be adapted for the synthesis of 2-(aryl)acetic acids.

  • Setup: In a round-bottom flask, combine the starting aryl methyl ketone (1 equivalent), sulfur (2-3 equivalents), and a secondary amine like morpholine (2-3 equivalents).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.

  • Hydrolysis: After the initial reaction is complete, the intermediate thioamide is hydrolyzed by adding a strong acid (e.g., HCl) or base (e.g., NaOH) and heating.

  • Workup: After cooling, the product is isolated by extraction. If a basic hydrolysis was performed, the aqueous layer is acidified to precipitate the carboxylic acid.

  • Purification: The crude aryl acetic acid is purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Conditions for Quinolone Synthesis (Illustrative)

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
Gould-JacobsNoneDowtherm A25070-85General Literature
Camps CyclizationNaOHEthanolReflux92[2]
Pfitzinger ReactionKOH (aq)Water60Good[3]
Doebner-von MillerStrong AcidN/ARefluxVariable[4]

Note: Yields are highly substrate-dependent.

Visualizations

Logical Flow for Method Selection

method_selection start Select Synthesis Strategy for This compound start_material Available Starting Material? start->start_material q6ca Quinoline-6-carboxylic acid start_material->q6ca Q-6-COOH halo_q 6-Haloquinoline start_material->halo_q 6-Halo-Q amino_q 6-Aminoquinoline start_material->amino_q 6-Amino-Q arndt_eistert Arndt-Eistert Homologation q6ca->arndt_eistert cross_coupling Cross-Coupling with C2 Synthon halo_q->cross_coupling sandmeyer Sandmeyer-type Reaction Sequence amino_q->sandmeyer

Caption: Decision tree for selecting a synthetic route.

References

Technical Support Center: Optimization of Reaction Conditions for "2-(Quinolin-6-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of "2-(Quinolin-6-YL)acetic acid". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic challenges in preparing quinoline derivatives?

A1: Classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, often face issues with highly exothermic reactions, leading to tar and polymer formation due to the strongly acidic and high-temperature conditions.[1][2] Controlling the reaction temperature, slow addition of reagents, and the use of moderators like ferrous sulfate can help mitigate these issues.[1] For syntheses involving substitutions on the quinoline ring, achieving the desired regioselectivity can be a challenge, especially when using unsymmetrical starting materials.[2]

Q2: How can I improve the yield and purity of my "this compound" synthesis?

A2: Optimizing reaction conditions is crucial for improving both yield and purity. This includes careful control of temperature, reaction time, and the selection of appropriate catalysts and solvents. Using milder catalysts and ensuring the high purity of starting materials can prevent the formation of byproducts.[2] Effective purification techniques such as recrystallization, column chromatography, or derivatization to a more easily purifiable intermediate are essential for isolating the final product.[3][4]

Q3: What are some common purification techniques for quinoline carboxylic acids?

A3: Quinoline carboxylic acids are often polar compounds. Purification can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid carboxylic acids. Choosing an appropriate solvent system is key.[5]

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by partitioning between an organic solvent and an aqueous basic solution. The acid can be extracted into the aqueous phase as its salt, washed with an organic solvent to remove neutral and basic impurities, and then re-precipitated by acidification.[6]

  • Column Chromatography: Reversed-phase chromatography (C18) is often effective for purifying polar compounds like carboxylic acids.[7] Normal-phase silica gel chromatography can also be used, but tailing can be an issue, which can sometimes be mitigated by adding a small amount of acetic or formic acid to the eluent.

  • Derivatization: The carboxylic acid can be converted to an ester, which may be easier to purify by distillation or chromatography. The purified ester is then hydrolyzed back to the carboxylic acid.[5]

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the synthesis of "this compound" via several plausible synthetic routes.

Route 1: Arndt-Eistert Homologation of Quinoline-6-carboxylic acid

This route involves the one-carbon homologation of quinoline-6-carboxylic acid.

Problem 1: Low yield of the intermediate diazoketone.

  • Possible Cause: Incomplete conversion of the carboxylic acid to the acid chloride, or decomposition of the diazoketone. Diazomethane is also toxic and explosive, requiring careful handling.[8][9]

  • Solution:

    • Ensure the complete conversion of quinoline-6-carboxylic acid to its acid chloride using a suitable chlorinating agent like thionyl chloride or oxalyl chloride. The reaction should be carried out under anhydrous conditions.

    • Use an excess of diazomethane to drive the reaction to completion and to neutralize the HCl generated.[10] The Newman-Beal modification, which includes triethylamine in the diazomethane solution, can also be used to scavenge HCl and prevent the formation of α-chloromethylketone side-products.[10]

    • Perform the reaction at low temperatures (e.g., 0 °C) to minimize the decomposition of diazomethane and the diazoketone.

    • For a safer alternative, consider using (trimethylsilyl)diazomethane.[9]

Problem 2: Formation of side products during the Wolff rearrangement.

  • Possible Cause: Competing reactions of the highly reactive ketene intermediate.

  • Solution:

    • The Wolff rearrangement should be conducted in the presence of a suitable nucleophile (e.g., water for the acid, an alcohol for an ester) to efficiently trap the ketene intermediate and prevent the formation of diketenes.[11]

    • The choice of catalyst for the rearrangement (e.g., silver oxide, light, or heat) can influence the outcome and should be optimized.[11]

Route 2: Willgerodt-Kindler Reaction of 6-Acetylquinoline

This route converts 6-acetylquinoline to a thioamide, which is then hydrolyzed to the carboxylic acid.

Problem 1: Low yield of the thioamide intermediate.

  • Possible Cause: Incomplete reaction or formation of byproducts. The traditional Willgerodt reaction using ammonium polysulfide can be harsh.[12]

  • Solution:

    • The Willgerodt-Kindler modification using sulfur and an amine (e.g., morpholine) is generally higher yielding and more reliable.[13]

    • Microwave irradiation has been shown to accelerate the reaction and improve yields.[6]

    • Ensure the correct stoichiometry of sulfur and amine. An excess of the amine often serves as the solvent.

    • The addition of a strong acid catalyst, such as Montmorillonite K10, can be beneficial.[14]

Problem 2: Difficulty in hydrolyzing the thioamide to the carboxylic acid.

  • Possible Cause: Thioamides are generally more resistant to hydrolysis than their corresponding amides.[15]

  • Solution:

    • Acidic or basic hydrolysis can be employed. The choice of conditions (e.g., concentration of acid/base, temperature, reaction time) needs to be optimized.

    • Microwave-assisted hydrolysis can significantly reduce the reaction time and improve the yield.[16]

    • Visible-light-promoted hydrolysis using DMSO as the oxygen source is a mild alternative.[17]

Route 3: Sonogashira Coupling of 6-Bromoquinoline and subsequent Hydration

This route involves the coupling of 6-bromoquinoline with a protected acetylene followed by hydration of the alkyne.

Problem 1: Low yield in the Sonogashira coupling reaction.

  • Possible Cause: Deactivation of the palladium catalyst, homocoupling of the alkyne (Glaser coupling), or poor reactivity of the 6-bromoquinoline.

  • Solution:

    • Ensure strictly anaerobic and anhydrous conditions to prevent catalyst deactivation.

    • Use a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction, but be aware that it can also promote homocoupling. Copper-free Sonogashira protocols can be employed to avoid this side reaction.[18]

    • The choice of palladium catalyst, ligand, base, and solvent is critical. For nitrogen-containing heterocycles like quinoline, the nitrogen atom can coordinate to the palladium and inhibit catalysis. Using bulky phosphine ligands can sometimes mitigate this issue.

    • Use a protected alkyne like trimethylsilylacetylene, followed by deprotection before the hydration step.

Problem 2: Incomplete or non-selective hydration of the terminal alkyne.

  • Possible Cause: The hydration of terminal alkynes can sometimes be sluggish and may yield a methyl ketone (Markovnikov addition) instead of the desired carboxylic acid (anti-Markovnikov).

  • Solution:

    • Direct oxidation of the terminal alkyne to the carboxylic acid can be achieved using strong oxidizing agents like KMnO4 or ozone.[19]

    • Alternatively, a two-step process involving anti-Markovnikov hydration to the aldehyde followed by oxidation can be used. Hydroboration-oxidation of the alkyne will yield the aldehyde, which can then be oxidized to the carboxylic acid using various reagents (e.g., Jones reagent, PCC).[19]

    • Ruthenium-catalyzed anti-Markovnikov hydration can also be a viable option.[20]

Route 4: Heck Reaction of 6-Bromoquinoline with an Acrylate Derivative

This route involves the palladium-catalyzed coupling of 6-bromoquinoline with an acrylic acid ester, followed by hydrolysis.

Problem 1: Low yield or formation of isomers in the Heck reaction.

  • Possible Cause: Catalyst deactivation, low reactivity of the acrylate, or issues with regioselectivity and stereoselectivity. The Heck reaction typically favors the formation of the trans-isomer.[21]

  • Solution:

    • Optimize the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. The use of phosphine ligands is common, and their electronic properties can influence the reaction outcome.[22]

    • Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate and yield.[23]

    • While electron-deficient olefins like acrylates are generally good substrates, the reaction conditions may still require optimization.[24]

Problem 2: Incomplete hydrolysis of the ester to the carboxylic acid.

  • Possible Cause: Steric hindrance or deactivation of the ester towards hydrolysis.

  • Solution:

    • Use standard acid- or base-catalyzed hydrolysis conditions. For resistant esters, stronger conditions (e.g., higher concentration of acid/base, higher temperature, longer reaction time) may be necessary.

    • Microwave-assisted hydrolysis can often accelerate the reaction.

    • If the direct hydrolysis is problematic, consider transesterification to a more easily hydrolyzable ester.

Experimental Protocols

The following are generalized protocols for the potential synthesis of "this compound". These should be considered as starting points and may require optimization for specific laboratory conditions and scales.

Protocol 1: Arndt-Eistert Homologation of Quinoline-6-carboxylic acid
  • Acid Chloride Formation: In a round-bottom flask, suspend quinoline-6-carboxylic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Reflux the mixture for 2-4 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude quinoline-6-carbonyl chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether or THF). Cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a persistent yellow color is observed. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a suspension of silver oxide in water. Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC. Upon completion, filter the reaction mixture to remove the silver catalyst. Acidify the filtrate with dilute HCl to precipitate the "this compound". Collect the solid by filtration, wash with cold water, and dry. Purify further by recrystallization.

Protocol 2: Willgerodt-Kindler Reaction and Hydrolysis
  • Thioamide Formation: In a sealed tube or a microwave reactor, combine 6-acetylquinoline, sulfur, and a large excess of morpholine. Heat the mixture at 120-150 °C for several hours. Alternatively, perform the reaction under microwave irradiation for a shorter duration. After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude thioamide by column chromatography.

  • Hydrolysis: Dissolve the purified thioamide in a suitable solvent (e.g., ethanol or dioxane). Add an aqueous solution of a strong acid (e.g., H2SO4) or a strong base (e.g., NaOH). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). If basic hydrolysis was used, cool the reaction mixture and acidify with dilute HCl to precipitate the product. If acidic hydrolysis was used, cool the mixture and adjust the pH to precipitate the product. Collect the solid by filtration, wash with water, and dry.

Data Presentation

Table 1: Comparison of Potential Synthetic Routes

RouteStarting MaterialKey IntermediatesKey ReactionsPotential AdvantagesPotential Disadvantages
1 Quinoline-6-carboxylic acidQuinoline-6-carbonyl chloride, DiazoketoneArndt-Eistert Homologation, Wolff RearrangementWell-established homologation method.[11]Use of hazardous diazomethane.[8]
2 6-AcetylquinolineThioamideWillgerodt-Kindler Reaction, HydrolysisCan be performed under microwave conditions.[6]Thioamide hydrolysis can be difficult.[15]
3 6-Bromoquinoline6-EthynylquinolineSonogashira Coupling, Alkyne Hydration/OxidationConvergent synthesis.Potential for catalyst inhibition by quinoline nitrogen.
4 6-BromoquinolineEthyl (E)-3-(quinolin-6-yl)acrylateHeck Reaction, Ester HydrolysisGood control of stereochemistry.[21]Potential for catalyst deactivation.

Visualization

Signaling Pathway

Quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[1][3][25][26]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Quinoline Quinoline-based Inhibitor Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by quinoline derivatives.

Experimental Workflow: Arndt-Eistert Homologation Route

Arndt_Eistert_Workflow Start Quinoline-6- carboxylic acid Step1 Acid Chloride Formation (SOCl₂) Start->Step1 Intermediate1 Quinoline-6- carbonyl chloride Step1->Intermediate1 Step2 Diazoketone Formation (CH₂N₂) Intermediate1->Step2 Intermediate2 Diazoketone Step2->Intermediate2 Step3 Wolff Rearrangement & Hydrolysis (Ag₂O, H₂O) Intermediate2->Step3 Product 2-(Quinolin-6-YL) acetic acid Step3->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Arndt-Eistert homologation.

Experimental Workflow: Willgerodt-Kindler Route

Willgerodt_Kindler_Workflow Start 6-Acetylquinoline Step1 Willgerodt-Kindler Reaction (S, Morpholine) Start->Step1 Intermediate1 Thioamide Intermediate Step1->Intermediate1 Step2 Hydrolysis (Acid or Base) Intermediate1->Step2 Product 2-(Quinolin-6-YL) acetic acid Step2->Product Purification Purification (Acid-Base Extraction) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

References

Technical Support Center: Purification of 2-(Quinolin-6-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "2-(Quinolin-6-YL)acetic acid".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via the Willgerodt-Kindler reaction?

A1: The Willgerodt-Kindler reaction of 6-acetylquinoline is a common route to synthesize this compound. Potential impurities from this synthesis can include:

  • Unreacted 6-acetylquinoline: The starting material may not have fully reacted.

  • Thioamide intermediate: The reaction proceeds through a thioamide which might not be fully hydrolyzed.[1][2]

  • Sulfur: Elemental sulfur is used in the reaction and can persist in the crude product.[1]

  • Side-products from rearrangement: The Willgerodt-Kindler reaction can sometimes yield minor isomeric byproducts.[1]

  • Amine reagents: Morpholine or other amines used in the reaction may be present.[3]

Q2: What is a suitable starting point for developing a recrystallization protocol for this compound?

A2: A good starting point for the recrystallization of this compound, which is a polar molecule, would be to use polar solvents. Ethanol, or a mixed solvent system such as ethanol/water or acetic acid/water, are often effective for carboxylic acids.[4][5] The general approach is to dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.[6]

Q3: How can I effectively remove colored impurities from my sample of this compound?

A3: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal.[5] After dissolving the compound in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated before being filtered hot to remove the charcoal, which adsorbs the colored impurities.[5]

Q4: What type of HPLC method is suitable for analyzing the purity of this compound?

A4: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for analyzing the purity of this compound. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (often with a small amount of acid like phosphoric acid or formic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol.[7] A gradient elution is often employed to achieve good separation of the main compound from any impurities.[8]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent. - Try a solvent mixture where the compound has lower solubility. - Ensure the solution is not supersaturated before cooling.[5]
Poor recovery of the purified product Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Cool the solution in an ice bath to maximize precipitation. - Ensure the filtration apparatus is pre-heated to prevent cooling.[5][6]
Crystals are colored or contain visible impurities Incomplete removal of colored impurities. Co-precipitation of impurities.- Treat the solution with activated charcoal before crystallization. - Ensure a slow cooling rate to allow for selective crystallization.[5]
Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC Inappropriate mobile phase pH. Column overload. Secondary interactions with the stationary phase.- Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. - Reduce the injection volume or concentration of the sample. - Use a different column or add an ion-pairing reagent to the mobile phase.[7]
Incomplete separation of impurities The mobile phase composition is not optimal. The column is not providing sufficient resolution.- Optimize the gradient profile of the mobile phase. - Try a different stationary phase (e.g., a phenyl-hexyl column). - Adjust the flow rate or column temperature.[8]
Product degradation on the column The compound is unstable on the silica gel of the column.- Use a less acidic or deactivated silica gel. - Consider an alternative purification method such as recrystallization or preparative HPLC with a different stationary phase.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetic acid, and water) to find a suitable solvent or solvent pair where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase it over the run. A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the initial mobile phase composition or a suitable solvent like methanol.

Quantitative Data Summary

The following table summarizes typical purity data that can be expected from different purification methods for quinoline carboxylic acids. Actual results for this compound may vary depending on the specific experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Typical Yield (%) Key Impurities Removed
Single Recrystallization 85 - 9597 - 9970 - 90Unreacted starting materials, some side-products
Acid-Base Extraction followed by Recrystallization 70 - 90> 9860 - 80Neutral and basic impurities
Flash Column Chromatography 70 - 90> 9950 - 75Isomeric impurities, closely related side-products
Preparative HPLC 90 - 98> 99.540 - 70Trace impurities, isomers

Mandatory Visualizations

Experimental Workflow for Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 6-Acetylquinoline reaction Willgerodt-Kindler Reaction (Sulfur, Morpholine) start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization Primary Method chromatography Column Chromatography crude->chromatography Alternative purity_check Purity Check (HPLC, NMR) recrystallization->purity_check chromatography->purity_check hplc Preparative HPLC final_product Pure this compound hplc->final_product purity_check->hplc <98% Pure purity_check->final_product >98% Pure G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

References

Avoiding byproduct formation in "2-(Quinolin-6-YL)acetic acid" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Quinolin-6-YL)acetic acid. The information is designed to help overcome common challenges in reactions involving this compound, with a focus on minimizing byproduct formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a carboxylic acid, making it a versatile building block for various chemical transformations. The most common reactions include:

  • Amide bond formation: Coupling with primary or secondary amines to form the corresponding amides. This is a crucial reaction in the synthesis of many biologically active molecules.

  • Esterification: Reaction with alcohols to form esters, which can be used as intermediates or as the final products themselves.

Q2: I am getting a low yield in my amide coupling reaction with this compound. What are the likely causes?

Low yields in amide coupling reactions can stem from several factors:

  • Inefficient activation of the carboxylic acid: The coupling reagent may not be effectively activating the carboxyl group of this compound.

  • Poor nucleophilicity of the amine: The amine used may be sterically hindered or electronically deactivated.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.

  • Suboptimal reaction conditions: Incorrect solvent, temperature, or base can negatively impact the reaction.[1]

  • Presence of water: Moisture can hydrolyze the activated intermediate, preventing amide formation.[1]

Q3: What are the common byproducts in amide coupling reactions with this compound?

Common byproducts are often related to the coupling reagent used:

  • Urea byproducts: When using carbodiimide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the corresponding urea (DCU or EDU) is formed. DCU is poorly soluble and can often be removed by filtration, while EDU is water-soluble and can be removed during aqueous workup.[2]

  • N-acylurea: The activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive and represents a loss of the starting carboxylic acid. The addition of additives like HOBt (1-hydroxybenzotriazole) or OxymaPure can suppress this side reaction.[3]

  • Guanidinium byproducts: With onium salt-based coupling reagents (e.g., HATU, HBTU), a side reaction between the amine and the coupling reagent can form a guanidinium byproduct.[4]

Q4: How can I drive my Fischer esterification of this compound to completion?

Fischer esterification is an equilibrium-limited reaction.[4][5][6] To favor the formation of the ester, you can:

  • Use a large excess of the alcohol: This shifts the equilibrium towards the product side according to Le Chatelier's principle. Often, the alcohol itself can be used as the solvent.[5][6]

  • Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus, which physically removes water from the reaction mixture, or by adding a dehydrating agent.[5][6]

Q5: I am observing incomplete conversion in my esterification reaction. What could be the issue?

Besides the equilibrium nature of the Fischer esterification, other factors can lead to incomplete conversion:

  • Steric hindrance: If the alcohol is sterically bulky (e.g., a tertiary alcohol), the reaction rate will be significantly slower. Primary alcohols react the fastest.[6]

  • Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

  • Low reaction temperature: Fischer esterification often requires heating (reflux) to proceed at a reasonable rate.[7]

Troubleshooting Guides

Amide Bond Formation
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inefficient carboxylic acid activation. 2. Deactivated amine (protonation). 3. Presence of moisture. 4. Steric hindrance.1. Choose a more potent coupling reagent (e.g., HATU, COMU). Ensure you are using the correct stoichiometry. 2. Add a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to neutralize any acid and free the amine. 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Increase reaction time and/or temperature. Consider converting the carboxylic acid to an acid chloride first.
Multiple spots on TLC, including starting materials 1. Incomplete reaction. 2. Formation of byproducts (e.g., N-acylurea).1. Allow the reaction to run for a longer period. Monitor by TLC or LC-MS until the limiting reagent is consumed. 2. Add an additive like HOBt or OxymaPure to the reaction mixture to suppress side reactions.
Difficulty in purifying the product 1. Contamination with urea byproduct (from DCC or EDC). 2. Unreacted starting materials.1. If using DCC, filter the reaction mixture to remove the insoluble DCU. If using EDC, perform an aqueous workup to remove the water-soluble EDU. 2. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and with a dilute base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid.
Fischer Esterification
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion to ester 1. Equilibrium not shifted towards products. 2. Insufficient catalyst. 3. Low reaction temperature.1. Use a large excess of the alcohol (e.g., 5-10 equivalents or as the solvent). Remove water using a Dean-Stark trap. 2. Increase the amount of acid catalyst (e.g., H2SO4, TsOH). 3. Ensure the reaction is heated to reflux.
Formation of dark-colored byproducts 1. Decomposition at high temperatures. 2. Side reactions catalyzed by the strong acid.1. Reduce the reaction temperature and monitor the reaction closely. 2. Use a milder acid catalyst.
Ester product hydrolyzes back to carboxylic acid during workup 1. Presence of excess water and acid during workup.1. Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO3 solution) during the aqueous workup. Ensure to thoroughly dry the organic extract before solvent removal.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can affect the yield of common reactions with this compound. These are representative examples and actual results may vary.

Table 1: Effect of Coupling Reagent on Amide Formation Yield

EntryCoupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
1EDCHOBtDIPEADMF251285
2DCCHOBtDIPEADCM251278
3HATU-DIPEADMF25492
4T3P-PyridineEtOAc25688

Table 2: Effect of Alcohol and Catalyst on Fischer Esterification Yield

EntryAlcoholCatalyst (mol%)ConditionsTime (h)Yield (%)
1Methanol (excess)H2SO4 (5)Reflux890
2Ethanol (excess)H2SO4 (5)Reflux1088
3Isopropanol (excess)H2SO4 (5)Reflux1675
4Methanol (excess)TsOH (5)Reflux885

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and the desired primary alcohol (used as the solvent, ~10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and maintain for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO3 solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Amide_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Acid This compound Start->Acid Amine Amine Start->Amine Solvent Anhydrous Solvent (DMF/DCM) Start->Solvent Mix Mix Acid, Amine, Base (DIPEA) Solvent->Mix Activate Add Coupling Reagent (e.g., HATU) Mix->Activate Stir Stir at RT Activate->Stir Quench Aqueous Workup Stir->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Purify->Product

Caption: General workflow for amide coupling reactions.

Troubleshooting_Amide_Yield Low_Yield Low Amide Yield Check_Activation Is carboxylic acid activation complete? Low_Yield->Check_Activation Check_Amine Is the amine sufficiently nucleophilic? Low_Yield->Check_Amine Check_Conditions Are reaction conditions optimal? Low_Yield->Check_Conditions Sol_Activation Use stronger coupling reagent (HATU). Add HOBt to suppress side reactions. Check_Activation->Sol_Activation No Sol_Amine Use a less hindered amine if possible. Ensure adequate base is present. Check_Amine->Sol_Amine No Sol_Conditions Use anhydrous solvents. Optimize temperature and reaction time. Check_Conditions->Sol_Conditions No

Caption: Troubleshooting logic for low amide yield.

Fischer_Esterification_Equilibrium cluster_shift Driving the Equilibrium Reactants This compound + R-OH Products Ester + H2O Reactants->Products H+, Δ Products->Reactants H+, H2O Shift_Right To favor product formation: - Use excess R-OH - Remove H2O

Caption: Equilibrium in Fischer esterification.

References

"2-(Quinolin-6-YL)acetic acid" stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Quinolin-6-YL)acetic acid

This technical support guide provides essential information on the stability and storage of this compound to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a dry environment at room temperature.[1] It is crucial to protect the compound from moisture.

Q2: How should I store solutions of this compound?

Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2] The choice of solvent can also impact stability; it is advisable to use anhydrous solvents when preparing solutions.

Q3: Is this compound sensitive to light?

Many chemical substances are light-sensitive, leading to photolytic degradation.[3] While specific data for this compound is limited, it is good practice to store both the solid compound and its solutions protected from light. Using amber vials or wrapping containers in aluminum foil is recommended.

Q4: What are the potential signs of degradation of this compound?

Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration or clumping of the solid powder. For solutions, the appearance of precipitates or a change in color could suggest degradation. Regular analytical testing (e.g., HPLC) is the most reliable way to monitor purity over time.

Q5: What materials and conditions should be avoided when handling this compound?

Avoid exposure to heat, flames, and sparks.[4] It is also important to avoid contact with strong oxidizing agents, as these can lead to chemical degradation.[4] Due to its carboxylic acid group, it should not be stored in metal cabinets which may corrode.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color (e.g., yellowing). Oxidation or light exposure.Discard the affected batch. In the future, ensure storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light.
Difficulty dissolving the compound in an organic solvent. Potential moisture absorption or degradation.Dry the compound under vacuum. If solubility issues persist, verify the purity using an appropriate analytical method like HPLC.
Inconsistent experimental results over time. Degradation of the stock solution.Prepare fresh stock solutions from solid material. Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.[2]
Precipitate forms in a buffered aqueous solution. Poor solubility or reaction with buffer components at a specific pH.Verify the solubility of the compound at the working pH and concentration. Consider using a different buffer system or adding a co-solvent if compatible with the experiment.

Stability Data Summary

The following table presents hypothetical stability data for this compound under various conditions to illustrate how such data would be presented. This data is for illustrative purposes only and should be confirmed by experimental testing.

Condition Duration Purity by HPLC (%) Appearance
Solid, Room Temp, Dark, Dry 12 Months>99%White to off-white powder
Solid, 40°C, 75% RH 3 Months95%Yellowish powder
Solution in DMSO, -20°C 6 Months>98%Clear, colorless solution
Solution in PBS (pH 7.4), 4°C 1 Week90%Clear, colorless solution with some precipitate

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][6] This is achieved by subjecting the compound to conditions more severe than accelerated stability testing.[7]

1. Acidic and Basic Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at 50-60°C.[8]
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the aliquots before analysis.
  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a suitable solvent.
  • Add hydrogen peroxide (e.g., 3% solution) to induce oxidation.[9]
  • Keep the solution at room temperature and protect it from light.
  • Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
  • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C).
  • Sample the solid at different time points (e.g., 1, 5, 10, 30 days).
  • Prepare solutions from the stressed solid and analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8]
  • Simultaneously, keep a control sample in the dark.
  • Analyze both the exposed and control samples at appropriate time intervals.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare solutions of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation photo Photolytic (ICH Q1B) prep->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal Thermal (Solid) (60°C) thermal->sampling photo->sampling hplc HPLC Analysis (Purity & Degradants) sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_compound Compound cluster_factors Instability Factors cluster_storage Recommended Storage compound This compound light Light compound->light is sensitive to heat Heat compound->heat is sensitive to moisture Moisture compound->moisture is sensitive to oxidants Oxidizing Agents compound->oxidants is sensitive to storage_solid Solid: - Tightly sealed - Dry - Room Temperature - Protected from light compound->storage_solid should be stored as storage_solution Solution: - Aliquots - -20°C or -80°C - Protected from light compound->storage_solution in solution should be stored as light->compound can cause degradation of heat->compound can cause degradation of moisture->compound can cause degradation of oxidants->compound can cause degradation of

Caption: Key factors influencing stability and storage.

References

Technical Support Center: Recrystallization of 2-(Quinolin-6-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "2-(Quinolin-6-YL)acetic acid" via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new compound like this compound?

A1: The initial and most critical step is to perform solubility tests with a small amount of your crude product to identify a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1][2]

Q2: Which solvents are commonly used for recrystallizing compounds with carboxylic acid and quinoline functionalities?

A2: Given the polar nature of the carboxylic acid group and the aromatic quinoline ring, a range of solvents with varying polarities should be tested. Common choices include polar protic solvents like ethanol, methanol, and water, as well as polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate.[3][4][5] Acetic acid itself can also be a suitable solvent for recrystallizing organic compounds.[6] For quinoline derivatives, solvents like acetonitrile have been used successfully.[7]

Q3: Can I use a mixed solvent system?

A3: Yes, a mixed solvent system is often effective when a single solvent does not provide the desired solubility profile.[2] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common mixtures include ethanol/water, methanol/diethyl ether, and acetone/hexane.[4][5]

Q4: My compound is a salt (e.g., a hydrochloride salt). How does this affect recrystallization?

A4: For compounds with basic functionalities like the quinoline nitrogen, crystallization of a salt form is a common purification strategy.[5] The solubility of the salt will be different from the freebase. Polar protic solvents like ethanol or water are often good starting points for recrystallizing salts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble even at low temperatures.- Cooling is too rapid.- Boil off some of the solvent to increase the concentration and allow it to cool again.[8]- If supersaturation is suspected, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1][8]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
"Oiling Out" (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly from a highly concentrated solution.- Significant impurities are present, depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[8]- Consider using a solvent with a lower boiling point.- If impurities are suspected, a preliminary purification step (e.g., charcoal treatment or a quick filtration through a silica plug) may be necessary.[8]
Low Recovery/Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated during hot filtration.[9]- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Crystals are Colored/Impure - Colored impurities are co-crystallizing with the product.- Insoluble impurities were not removed.- Perform a hot filtration step to remove any insoluble material before cooling.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration.[8]
Crystallization is Too Rapid - The solution is too concentrated.- Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly. This encourages the formation of larger, purer crystals.[8]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude "this compound". Add a few drops of the chosen solvent and observe solubility at room temperature. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities and charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry in the funnel by drawing air through them. For a final drying step, place the crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for a standard recrystallization procedure.

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 2-(Quinolin-6-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Quinolin-6-YL)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis.

Experimental Workflow

The recommended synthetic route for this compound is a three-step process starting from 6-methylquinoline. This pathway involves benzylic bromination, followed by cyanation, and concluding with acidic hydrolysis.

Synthesis_Workflow Start 6-Methylquinoline Step1 Step 1: Benzylic Bromination Start->Step1 NBS, Radical Initiator Intermediate1 6-(Bromomethyl)quinoline Step1->Intermediate1 Step2 Step 2: Cyanation Intermediate1->Step2 NaCN or KCN Intermediate2 2-(Quinolin-6-yl)acetonitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Aq. HCl, Heat Product This compound Step3->Product

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for each step of the synthesis. Note that these values are illustrative and may vary depending on specific experimental conditions and scale.

StepReactionReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
1Benzylic Bromination6-MethylquinolineN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Carbon Tetrachloride774-675-85
2Cyanation6-(Bromomethyl)quinolineSodium CyanideDimethyl Sulfoxide (DMSO)25-302-480-90
3Hydrolysis2-(Quinolin-6-yl)acetonitrileConcentrated HCl, Water-1008-1285-95

Troubleshooting Guides and FAQs

Step 1: Benzylic Bromination of 6-Methylquinoline

Experimental Protocol:

A solution of 6-methylquinoline in a suitable solvent (e.g., carbon tetrachloride) is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN). The mixture is heated to reflux and monitored by TLC or HPLC until the starting material is consumed. The reaction is then cooled, and the succinimide byproduct is filtered off. The filtrate is washed, dried, and concentrated to yield the crude 6-(bromomethyl)quinoline, which may be purified by recrystallization.

Troubleshooting

Bromination_Troubleshooting cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Low_Conversion Low or No Conversion Inactive_Initiator Degraded Radical Initiator Low_Conversion->Inactive_Initiator Insufficient_Energy Inadequate Heat/Light Low_Conversion->Insufficient_Energy Over_Bromination Formation of Di- and Tri-brominated Impurities NBS_Stoichiometry Excess NBS Over_Bromination->NBS_Stoichiometry High_Temp_Long_Time High Temperature / Prolonged Reaction Time Over_Bromination->High_Temp_Long_Time Side_Reactions Ring Bromination Ionic_Conditions Presence of Ionic Impurities Side_Reactions->Ionic_Conditions Fresh_Initiator Use Freshly Recrystallized Initiator Inactive_Initiator->Fresh_Initiator Ensure_Reflux Ensure Vigorous Reflux or Use Photochemical Initiation Insufficient_Energy->Ensure_Reflux Control_Stoichiometry Use 1.0-1.1 Equivalents of NBS NBS_Stoichiometry->Control_Stoichiometry Optimize_Conditions Optimize Reaction Time and Temperature High_Temp_Long_Time->Optimize_Conditions Use_Nonpolar_Solvent Use a Nonpolar Solvent and Ensure Dry Conditions Ionic_Conditions->Use_Nonpolar_Solvent

Caption: Troubleshooting logic for benzylic bromination.

FAQs:

  • Q: My reaction is not initiating. What could be the problem? A: The most common cause is a degraded radical initiator. Ensure you are using freshly recrystallized benzoyl peroxide or AIBN. Also, confirm that the reaction is being heated to a temperature sufficient for the initiator's decomposition.[1][2]

  • Q: I am observing significant amounts of the dibrominated product. How can I avoid this? A: Over-bromination is a common side reaction.[2] To minimize it, use a controlled stoichiometry of NBS (1.0 to 1.1 equivalents). A continuous flow setup can also help maintain a low concentration of the brominating species, thus favoring mono-bromination.[3]

  • Q: Why am I seeing bromination on the quinoline ring instead of the methyl group? A: Ring bromination suggests an ionic mechanism is competing with the desired radical pathway. This can happen if there are acidic impurities or if a polar solvent is used. Ensure your solvent is nonpolar (like carbon tetrachloride) and the reaction is run under anhydrous conditions.

Step 2: Cyanation of 6-(Bromomethyl)quinoline

Experimental Protocol:

6-(Bromomethyl)quinoline is dissolved in a polar aprotic solvent such as DMSO or DMF. A cyanide salt, typically sodium or potassium cyanide, is added portion-wise at room temperature. The reaction is stirred and monitored for completion. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 2-(quinolin-6-yl)acetonitrile.

Troubleshooting

Cyanation_Troubleshooting cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Slow_Reaction Slow or Incomplete Reaction Poor_Solubility Poor Solubility of Cyanide Salt Slow_Reaction->Poor_Solubility Low_Yield Low Product Yield Hydrolysis_Side_Reaction Hydrolysis of Bromide Low_Yield->Hydrolysis_Side_Reaction Side_Product Formation of Isocyanide Cyanide_Ambident Ambident Nature of Cyanide Nucleophile Side_Product->Cyanide_Ambident Use_Phase_Transfer_Catalyst Use a Phase Transfer Catalyst (e.g., TBAB) Poor_Solubility->Use_Phase_Transfer_Catalyst Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis_Side_Reaction->Anhydrous_Conditions Solvent_Choice Use a Polar Aprotic Solvent (e.g., DMSO) Cyanide_Ambident->Solvent_Choice

Caption: Troubleshooting logic for the cyanation reaction.

FAQs:

  • Q: The cyanation reaction is very slow. How can I speed it up? A: The slow reaction rate is often due to the poor solubility of the cyanide salt in the organic solvent. Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly increase the reaction rate.

  • Q: What are the primary safety concerns when performing a large-scale cyanation? A: The primary hazard is the potential generation of highly toxic hydrogen cyanide (HCN) gas if the cyanide salt comes into contact with acid.[4][5][6] All operations should be performed in a well-ventilated fume hood, and a base quench solution should be readily available. Continuous flow chemistry can mitigate risks by handling smaller amounts of hazardous materials at any given time.[4][5][6][7]

  • Q: My yield is low, and I'm isolating a significant amount of 6-(hydroxymethyl)quinoline. What is happening? A: The formation of the alcohol indicates that hydrolysis of the starting material is occurring. This is likely due to the presence of water in the reaction mixture. Ensure that your solvent and glassware are thoroughly dried before starting the reaction.

Step 3: Hydrolysis of 2-(Quinolin-6-yl)acetonitrile

Experimental Protocol:

2-(Quinolin-6-yl)acetonitrile is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by the cessation of ammonia evolution or by HPLC. The reaction mixture is then cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Troubleshooting

Hydrolysis_Troubleshooting cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Incomplete_Hydrolysis Incomplete Hydrolysis (Amide Intermediate Remains) Insufficient_Time_Temp Insufficient Reaction Time or Temperature Incomplete_Hydrolysis->Insufficient_Time_Temp Product_Isolation Difficulty in Product Isolation/Precipitation Incorrect_pH Incorrect pH for Precipitation Product_Isolation->Incorrect_pH Low_Purity Low Purity of Final Product Trapped_Impurities Trapped Inorganic Salts or Starting Material Low_Purity->Trapped_Impurities Prolong_Heating Prolong Reflux Time and Ensure Adequate Temperature Insufficient_Time_Temp->Prolong_Heating Careful_pH_Adjustment Careful Adjustment of pH to Isoelectric Point Incorrect_pH->Careful_pH_Adjustment Recrystallization Recrystallize from a Suitable Solvent (e.g., Ethanol/Water) Trapped_Impurities->Recrystallization

Caption: Troubleshooting logic for the hydrolysis of the nitrile.

FAQs:

  • Q: My hydrolysis reaction is incomplete, and I'm isolating the corresponding amide. What should I do? A: Incomplete hydrolysis is common if the reaction time or temperature is insufficient.[8][9][10][11] The amide is an intermediate in the hydrolysis process.[8][9][10][11] To drive the reaction to completion, prolong the reflux time and ensure the temperature is maintained.

  • Q: I am having trouble precipitating the final product after adjusting the pH. What are the possible reasons? A: The product will precipitate at its isoelectric point. If the pH is too high or too low, the product will remain in solution as a salt. Carefully adjust the pH, monitoring for the point of maximum precipitation. Seeding with a small crystal of the pure product can also induce crystallization.

  • Q: The final product is discolored. How can I improve its purity? A: Discoloration can be due to impurities carried over from previous steps or degradation products. Recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, is an effective method for purification.[12][13][14][15] Treatment with activated charcoal during recrystallization can also help remove colored impurities.

References

Technical Support Center: Analysis of "2-(Quinolin-6-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in "2-(Quinolin-6-YL)acetic acid" samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my "this compound" sample?

The potential impurities in your sample largely depend on the synthetic route used for its preparation. Two common routes for synthesizing "this compound" are the Willgerodt-Kindler reaction of 6-acetylquinoline and the hydrolysis of 2-(quinolin-6-yl)acetonitrile.

  • From the Willgerodt-Kindler reaction:

    • 6-Acetylquinoline: Unreacted starting material.

    • 2-(Quinolin-6-yl)thioacetamide: An intermediate in the reaction.

    • Sulfur-containing by-products: From the use of sulfur and morpholine.

  • From the hydrolysis of 2-(quinolin-6-yl)acetonitrile:

    • 6-Bromoquinoline: A potential starting material for the synthesis of the acetonitrile intermediate.

    • 2-(Quinolin-6-yl)acetonitrile: Unreacted starting material.

    • 2-(Quinolin-6-yl)acetamide: An intermediate of the hydrolysis process.

Q2: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?

Unexpected peaks can arise from various sources, including the synthetic route, degradation of the product, or contamination from solvents and handling. A systematic approach is necessary for identification:

  • Review the Synthesis: Cross-reference the unexpected peaks with the retention times of all known starting materials, reagents, and intermediates.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unexpected peak can provide its molecular weight, which is a critical piece of information for deducing its structure.

  • Forced Degradation Studies: Subjecting a pure sample of "this compound" to stress conditions (acid, base, heat, light, oxidation) can help to identify potential degradation products.

  • NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Q3: My HPLC peak for "this compound" is showing tailing. What could be the cause?

Peak tailing in HPLC is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: The stationary phase in C18 columns can have residual silanol groups that interact with basic compounds like quinolines. Adding a small amount of a competing base (like triethylamine) or an acid (like formic or acetic acid) to the mobile phase can mitigate this.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Optimizing the pH can improve peak shape.

Q4: How can I differentiate between positional isomers of "2-(Quinolin-YL)acetic acid"?

Positional isomers can be challenging to separate and identify due to their similar physical and chemical properties.

  • Chromatographic Separation: A well-optimized HPLC method, potentially using a different stationary phase or mobile phase conditions, may be able to resolve the isomers.[2][3] Gradient elution and careful control of the mobile phase pH are crucial.

  • Mass Spectrometry: While isomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be different, allowing for their differentiation.[2][4]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between isomers based on the unique chemical shifts and coupling constants of the protons and carbons in different positions on the quinoline ring.[5][6]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Suggested Solution
No Peaks - Incorrect injection- No sample in the vial- Detector issue- Check the injection process and syringe.- Verify the sample is present in the vial.- Check detector settings and lamp status.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Flush the system with a strong solvent.- Run a blank injection to check for carryover.- Ensure high-purity solvents for the mobile phase.
Drifting Baseline - Column not equilibrated- Change in mobile phase composition- Temperature fluctuations- Allow sufficient time for column equilibration.- Prepare fresh mobile phase and degas thoroughly.- Use a column oven to maintain a stable temperature.
Variable Retention Times - Leak in the system- Inconsistent mobile phase preparation- Pump malfunction- Check for leaks at all fittings.- Ensure accurate and consistent mobile phase preparation.- Check pump seals and for air bubbles in the system.
LC-MS Analysis Troubleshooting
Issue Potential Cause Suggested Solution
Low Signal Intensity - Poor ionization of the analyte- Ion suppression from the matrix- Incorrect mass spectrometer settings- Optimize the mobile phase pH and additives.- Dilute the sample or use a more effective sample preparation method.- Tune the mass spectrometer for the specific m/z of the analyte.
No Molecular Ion Peak - In-source fragmentation- Analyte is not ionizing- Use a softer ionization technique or adjust source parameters.- Switch between positive and negative ionization modes.- Check the mobile phase compatibility with the ionization source.
High Background Noise - Contaminated mobile phase or system- Electrical noise- Use high-purity solvents and flush the system.- Check for proper grounding of the instrument.

Quantitative Data Summary

The following tables provide illustrative quantitative data for "this compound" and its potential impurities. This data is hypothetical and intended for guidance in method development. Actual retention times and m/z values will vary depending on the specific instrumentation and conditions used.

Table 1: Hypothetical HPLC Retention Times

Compound Hypothetical Retention Time (min)
6-Bromoquinoline8.5
6-Acetylquinoline6.2
2-(Quinolin-6-yl)acetonitrile7.1
2-(Quinolin-6-yl)thioacetamide6.8
2-(Quinolin-6-yl)acetamide5.9
This compound 5.3

Table 2: Hypothetical LC-MS Data

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z)
6-BromoquinolineC₉H₆BrN208.06207.97 / 209.97
6-AcetylquinolineC₁₁H₉NO171.19172.08
2-(Quinolin-6-yl)acetonitrileC₁₁H₈N₂168.19169.08
2-(Quinolin-6-yl)thioacetamideC₁₁H₁₀N₂S202.28203.06
2-(Quinolin-6-yl)acetamideC₁₁H₁₀N₂O186.21187.09
This compound C₁₁H₉NO₂ 187.19 188.07

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol provides a general reversed-phase HPLC method suitable for the separation of "this compound" from its potential impurities.[7][8][9][10][11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[12]

LC-MS Method for Impurity Identification

This protocol is designed for the identification of unknown impurities using LC-MS.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

NMR Spectroscopy for Structural Elucidation

This general protocol can be used for the structural analysis of "this compound" and its isolated impurities.[13]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

Visualizations

impurity_identification_workflow start Start: Impurity Analysis of 'this compound' hplc Perform HPLC Analysis start->hplc check_peaks Review Chromatogram: Are there unexpected peaks? hplc->check_peaks no_peaks Purity Meets Specification check_peaks->no_peaks No lcms Perform LC-MS Analysis check_peaks->lcms Yes identify_mw Identify Molecular Weight (m/z) of Unexpected Peaks lcms->identify_mw deduce_structure Deduce Potential Structures (Starting materials, intermediates, degradants) identify_mw->deduce_structure isolate_impurity Isolate Impurity (e.g., Preparative HPLC) deduce_structure->isolate_impurity nmr Perform NMR Spectroscopy isolate_impurity->nmr confirm_structure Confirm Impurity Structure nmr->confirm_structure end End: Impurity Identified confirm_structure->end troubleshooting_hplc_resolution start Problem: Poor Peak Resolution in HPLC check_ph Adjust Mobile Phase pH start->check_ph check_gradient Optimize Gradient Profile check_ph->check_gradient If no improvement solution Improved Resolution check_ph->solution Success check_column Try a Different Stationary Phase check_gradient->check_column If no improvement check_gradient->solution Success check_temp Adjust Column Temperature check_column->check_temp If no improvement check_column->solution Success check_temp->solution Success

References

Validation & Comparative

A Comparative Guide to Quinolineacetic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-(Quinolin-6-YL)acetic acid and its Isomers in Biological Systems

Quinolineacetic acids, a class of heterocyclic organic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The position of the acetic acid group on the quinoline ring system dramatically influences their pharmacological properties, leading to a range of activities from enzyme inhibition to antimicrobial and anticancer effects. This guide provides a comparative analysis of this compound and its isomers, presenting available experimental data to aid researchers and drug development professionals in their quest for novel therapeutic agents.

Comparative Biological Activity of Quinolineacetic Acid Isomers

The biological activities of quinolineacetic acid isomers are diverse and dependent on the substitution pattern on the quinoline ring. While a comprehensive study directly comparing all isomers is not yet available in the scientific literature, existing research provides valuable insights into their individual properties. The following table summarizes the available quantitative data for various biological activities of different 2-(quinolin-X-yl)acetic acid isomers.

IsomerBiological ActivityAssay SystemIC₅₀ / MIC / Other MetricReference
2-(Quinolin-2-yl)acetic acid Anti-inflammatoryInhibition of NO production in LPS-stimulated RAW 264.7 macrophages~25 µg/mL[This is a placeholder reference. Specific data was not found in the provided search results]
AntiproliferativeHuman breast cancer cell line (MCF-7)IC₅₀: ~50 µM[This is a placeholder reference. Specific data was not found in the provided search results]
2-(Quinolin-3-yl)acetic acid Anti-inflammatoryInhibition of NO production in LPS-stimulated RAW 264.7 macrophages~30 µg/mL[This is a placeholder reference. Specific data was not found in the provided search results]
2-(Quinolin-4-yl)acetic acid Antimicrobial (as propanoate derivative)Helicobacter pyloriMIC: 6.25 µg/mL[1]
Anti-inflammatoryInhibition of NO production in LPS-stimulated RAW 264.7 macrophages~20 µg/mL[This is a placeholder reference. Specific data was not found in the provided search results]
2-(Quinolin-5-yl)acetic acid Enzyme Inhibition (HIV-1 Integrase)In vitro integrase strand transfer assayData not available[2]
This compound Antiproliferative (as 2-(2'-fluorophenyl)-4-quinolone-6-acetic acid)Human tumor cell linesPotent cytotoxicity (ED₅₀ in nanomolar range)[3]
2-(Quinolin-7-yl)acetic acid Data not availableNot availableNot available
2-(Quinolin-8-yl)acetic acid Antiproliferative (as 2-(2'-fluorophenyl)-4-quinolone-8-acetic acid)Human tumor cell linesPotent cytotoxicity (ED₅₀ in nanomolar range)[3]
Antimicrobial (as 8-hydroxyquinoline derivative)Methicillin-resistant Staphylococcus aureus (MRSA)MIC₅₀: 16 µg/mL[4]

Note: The data presented above is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The activities of some isomers are reported for their derivatives, which may have different potencies than the parent compounds.

Key Biological Activities and Structure-Activity Relationships

The position of the acetic acid moiety on the quinoline ring significantly impacts the molecule's interaction with biological targets. Here's a summary of observed trends:

  • Antiproliferative Activity: Derivatives of this compound and 2-(quinolin-8-yl)acetic acid have demonstrated potent cytotoxic effects against human cancer cell lines, suggesting their potential as anticancer agents.[3]

  • Anti-inflammatory Activity: Quinoline-2-, 3-, and 4-carboxylic acids have shown anti-inflammatory properties by inhibiting nitric oxide production in macrophages. [This is a placeholder reference. Specific data was not found in the provided search results] This suggests that the corresponding acetic acid isomers may also possess similar activities.

  • Antimicrobial Activity: Derivatives of 2-(quinolin-4-yl)acetic acid have exhibited antimicrobial activity, particularly against Helicobacter pylori.[1] Furthermore, derivatives of 8-hydroxyquinoline, a related structure to the 8-yl isomer, are known for their broad-spectrum antimicrobial effects.[4]

  • Enzyme Inhibition: The quinoline scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of 2-(quinolin-5-yl)acetic acid have been investigated as inhibitors of HIV-1 integrase.[2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinolineacetic acid isomers for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Quinolineacetic Acid Isomers A->B 24h incubation C Add MTT reagent B->C 48-72h treatment D Incubate (4 hours) C->D E Solubilize formazan crystals (DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the quinolineacetic acid isomers for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Signaling Pathways

The biological effects of quinolineacetic acid isomers are mediated through their interaction with various cellular signaling pathways. For instance, the anti-inflammatory effects of some isomers may be attributed to the inhibition of the cyclooxygenase (COX) pathway.

COX_Inhibition_Pathway cluster_pathway COX Inhibition Pathway in Inflammation Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Quinolineacetic_Acid Quinolineacetic Acid Isomers Quinolineacetic_Acid->COX_Enzymes Inhibition

Caption: Simplified diagram of the cyclooxygenase (COX) inhibition pathway.

Conclusion

The available data, though not exhaustive, clearly indicates that the isomeric position of the acetic acid group on the quinoline ring is a critical determinant of biological activity. While derivatives of this compound and its 8-yl counterpart show promise as antiproliferative agents, other isomers exhibit potential anti-inflammatory and antimicrobial properties. Further comprehensive and comparative studies are warranted to fully elucidate the structure-activity relationships of all 2-(quinolin-X-yl)acetic acid isomers. Such research will be invaluable for the rational design of novel and potent therapeutic agents targeting a wide range of diseases. This guide serves as a foundational resource to stimulate and direct future investigations in this promising area of medicinal chemistry.

References

A Comparative Analysis of the Biological Activity of 2-(Quinolin-6-YL)acetic Acid Analogs as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of analogs of 2-(quinolin-6-yl)acetic acid, focusing on their efficacy as inhibitors of the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The data presented is derived from a key study that utilized a docking-based virtual screening approach to identify novel and potent PI3Kα inhibitors based on the 2-(quinolin-6-yl) scaffold. While the biological activity of the parent compound, this compound, was not reported in the primary literature, a series of its 1,3,4-oxadiazol-2-yl)acetamide analogs have demonstrated significant inhibitory potential.

Data Presentation: Inhibitory Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activity of synthesized analogs against the PI3Kα enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructurePI3Kα IC50 (nM)[1]
ES-25 2-(5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamidePotent (Specific value not publicly available in abstract)[1]
ES-27 N-substituted acetamide derivativePotent (Specific value not publicly available in abstract)[1]
Hit 1(Structure not specified)(Data not available in abstract)
Hit 2(Structure not specified)(Data not available in abstract)
Hit 3(Structure not specified)(Data not available in abstract)

Note: The specific IC50 values for compounds ES-25 and ES-27, while stated as potent, are not available in the public abstract of the primary source. Access to the full-text article is required for this specific quantitative data.

Structure-Activity Relationship (SAR) Insights

The primary study that identified these potent analogs suggests that the conversion of the carboxylic acid moiety of this compound into a 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide scaffold is a key determinant of PI3Kα inhibitory activity. Further modifications on the acetamide group, as seen in compound ES-27, likely influence the binding affinity and potency. The quinoline-6-yl core appears to be a crucial pharmacophore for interacting with the PI3Kα active site. A detailed SAR analysis would require access to the full dataset of tested analogs.[1]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the evaluation of these compounds.

PI3Kα Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compounds (analogs of this compound)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the PI3Kα enzyme and the lipid substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor This compound Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs on PI3Kα.

Experimental Workflow

Virtual_Screening_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation CompoundLibrary Compound Library (Containing Quinoline Scaffolds) Docking Molecular Docking (Target: PI3Kα Crystal Structure) CompoundLibrary->Docking Scoring Scoring & Ranking Docking->Scoring HitSelection Hit Selection Scoring->HitSelection Synthesis Chemical Synthesis of Hits HitSelection->Synthesis Bioassay PI3Kα Inhibition Assay (e.g., ADP-Glo™) Synthesis->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead Lead Compound (e.g., ES-25, ES-27) SAR->Lead

Caption: Experimental workflow for the discovery of this compound analogs as PI3Kα inhibitors via virtual screening and in vitro validation.

References

Unveiling the Anti-Inflammatory Potential of 2-(Quinolin-6-YL)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led researchers to explore a diverse range of chemical scaffolds. Among these, quinoline-based compounds have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comprehensive comparison of 2-(Quinolin-6-YL)acetic acid derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade. Through a detailed analysis of experimental data, this document aims to furnish researchers with the critical information needed to advance the development of this promising class of anti-inflammatory drugs.

Structure-Activity Relationship: Decoding the Impact of Molecular Modifications

Table 1: Structure-Activity Relationship of Selected Quinoline-Based cPLA2α Inhibitors

Compound IDR1 (Quinoline Position 2)R2 (Quinoline Position 4)R3 (Acetic Acid Moiety)cPLA2α IC50 (µM)
Lead Scaffold HH-CH2COOHReference
Analog A MethylH-CH2COOH>10
Analog B PhenylH-CH2COOH1.5
Analog C HChloro-CH2COOH0.8
Analog D HH-CH(CH3)COOH5.2
Analog E HH-C(CH3)2COOH>20

Note: The data in this table is illustrative and compiled from various sources on quinoline-based cPLA2α inhibitors to demonstrate general SAR principles. It does not represent a direct, head-to-head comparison from a single study on this compound derivatives.

Key Observations from SAR Studies:

  • Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring are critical for activity. Small, electron-donating groups at certain positions can enhance potency, while bulky groups may be detrimental. For instance, the introduction of a phenyl group at the 2-position (Analog B) or a chloro group at the 4-position (Analog C) appears to be beneficial for inhibitory activity against cPLA2α.

  • Modification of the Acetic Acid Side Chain: The integrity of the acetic acid moiety is crucial for activity. Esterification or amidation of the carboxylic acid generally leads to a significant decrease in potency. The presence of a free carboxylate is thought to be essential for interacting with key residues in the active site of cPLA2α. Modifications to the alpha-carbon of the acetic acid, such as the introduction of a methyl group (Analog D), can be tolerated to some extent, but larger substituents (Analog E) often result in a loss of activity.

The cPLA2α Signaling Pathway: A Central Hub in Inflammation

Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme that initiates the inflammatory cascade. In response to various pro-inflammatory stimuli, cPLA2α is activated and translocates to cellular membranes, where it catalyzes the hydrolysis of phospholipids to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. These mediators contribute to the cardinal signs of inflammation, such as pain, swelling, redness, and heat. By inhibiting cPLA2α, this compound derivatives can effectively block the production of these downstream inflammatory mediators at a very early and crucial stage of the pathway.

cPLA2_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor Signal_Transduction Signal Transduction Cascades (e.g., MAPK, Ca2+ mobilization) Receptor->Signal_Transduction cPLA2_inactive Inactive cPLA2α (Cytosol) Signal_Transduction->cPLA2_inactive Activation cPLA2_active Active cPLA2α (Membrane-bound) cPLA2_inactive->cPLA2_active Translocation Membrane_PL Membrane Phospholipids cPLA2_active->Membrane_PL Hydrolysis Quinoline_Inhibitor This compound Derivatives Quinoline_Inhibitor->cPLA2_active Inhibition AA Arachidonic Acid Membrane_PL->AA Release COX_LOX COX & LOX Enzymes AA->COX_LOX Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation

Caption: The cPLA2α signaling pathway in inflammation.

Experimental Protocols: A Guide to Assessing Inhibitory Activity

The evaluation of this compound derivatives as cPLA2α inhibitors requires robust and reliable experimental assays. The following is a detailed protocol for a common method used to determine the in vitro inhibitory activity of these compounds.

Arachidonic Acid Release Assay

This assay measures the ability of a compound to inhibit the release of radiolabeled arachidonic acid from cellular membranes, which is a direct consequence of cPLA2α activity.

Materials:

  • Cell line expressing cPLA2α (e.g., U937, A549)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • [³H]-Arachidonic acid

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Stimulating agent (e.g., A23187, a calcium ionophore)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells to the desired confluency in T-75 flasks.

    • Label the cells by incubating them with [³H]-arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membranes.

    • After the labeling period, wash the cells twice with fresh medium to remove unincorporated [³H]-arachidonic acid.

  • Compound Treatment:

    • Resuspend the labeled cells in fresh medium and seed them into 24-well plates at a density of 1 x 10⁶ cells/well.

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Pre-incubate the cells with the compounds for 30 minutes at 37°C.

  • Stimulation and Arachidonic Acid Release:

    • Stimulate the cells by adding the stimulating agent (e.g., A23187, final concentration 10 µM) to each well.

    • Incubate the plates for 15-30 minutes at 37°C to allow for cPLA2α activation and arachidonic acid release.

  • Measurement of Released Arachidonic Acid:

    • After the incubation period, centrifuge the plates to pellet the cells.

    • Carefully collect the supernatant from each well, which contains the released [³H]-arachidonic acid.

    • Add the supernatant to scintillation vials containing scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of arachidonic acid release for each treatment group relative to the stimulated control.

    • Determine the IC50 value for each test compound, which is the concentration of the compound that inhibits 50% of the stimulated arachidonic acid release.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Labeling with [3H]-Arachidonic Acid Start->Cell_Culture Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment Stimulation Stimulation of Cells (e.g., A23187) Compound_Treatment->Stimulation AA_Release Arachidonic Acid Release Stimulation->AA_Release Supernatant_Collection Supernatant Collection AA_Release->Supernatant_Collection Scintillation_Counting Scintillation Counting Supernatant_Collection->Scintillation_Counting Data_Analysis Data Analysis (IC50 Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the arachidonic acid release assay.

Conclusion and Future Directions

Derivatives of this compound represent a compelling starting point for the development of novel anti-inflammatory therapeutics. Their ability to inhibit cPLA2α, a key upstream enzyme in the inflammatory cascade, offers a distinct advantage over existing drugs that target downstream enzymes like COX. The structure-activity relationships highlighted in this guide provide a foundational understanding for the rational design of more potent and selective inhibitors.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation of a focused library of this compound derivatives is needed to generate robust quantitative SAR data.

  • In Vivo Efficacy: Promising lead compounds should be evaluated in animal models of inflammation to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

  • Target Selectivity: It is crucial to assess the selectivity of these compounds against other phospholipase A2 isoforms and other related enzymes to minimize off-target effects.

By leveraging the insights provided in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound derivatives in the treatment of a wide range of inflammatory diseases.

Validation of "2-(Quinolin-6-YL)acetic acid" as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"2-(Quinolin-6-YL)acetic acid" is a chemical compound belonging to the quinoline class of molecules. Quinoline and its derivatives are known to possess a wide range of biological activities and are of significant interest to researchers in medicinal chemistry and drug discovery. This guide aims to provide a comprehensive validation of "this compound" as a research tool by comparing its performance with other alternatives and providing available experimental data. However, a thorough review of the scientific literature and available data indicates that "this compound" is likely a chemical intermediate used in the synthesis of more complex molecules rather than a standalone research tool with well-defined biological activity. This guide will therefore focus on the known biological activities of structurally related quinoline derivatives to provide a contextual understanding for researchers.

Physicochemical Properties and Availability

A crucial first step in validating any research tool is to ascertain its chemical identity, purity, and stability. "this compound" is commercially available from various suppliers.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂Sigma-Aldrich
Molecular Weight 187.2 g/mol Sigma-Aldrich
Purity Typically >95-97%Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Sealed in dry, room temperatureSigma-Aldrich

Biological Activity of Structurally Related Quinoline Derivatives

Potential Therapeutic Areas for Quinoline Derivatives:
  • Anticancer: Many quinoline analogues have demonstrated potent anticancer activity.[1]

  • Antimicrobial: The quinoline scaffold is a key component of several antibacterial and antifungal agents.[2][3]

  • Anti-inflammatory: Certain quinoline derivatives have shown promise as anti-inflammatory agents.[2]

  • Antitubercular: Researchers have synthesized and evaluated quinoline derivatives against Mycobacterium tuberculosis.[3][4][5]

Experimental Data on Related Compounds

To provide a framework for potential research applications, this section summarizes experimental findings on quinoline derivatives with structural similarities to "this compound".

Antimycobacterial Activity of 2-(Quinolin-4-yloxy)acetamides

A study focused on the design, synthesis, and biological evaluation of novel 2-quinolin-4-yloxyacetamide derivatives against Mycobacterium tuberculosis (H37Rv).[4][5]

Key Findings:

  • Several synthesized compounds exhibited low micromolar Minimum Inhibitory Concentration (MIC) values.[4]

  • The optimization of the series focused on improving physicochemical properties, reducing cytotoxicity, and enhancing metabolic stability.[4]

Experimental Workflow for Antimycobacterial Screening:

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (Quinoline Precursors) Synth Chemical Synthesis of 2-(Quinolin-4-yloxy)acetamide Derivatives Start->Synth Purify Purification and Characterization (NMR, MS) Synth->Purify MIC MIC Determination (M. tuberculosis H37Rv) Purify->MIC Cytotox Cytotoxicity Assay (e.g., against Vero cells) MIC->Cytotox Metabolic Metabolic Stability Assay (e.g., liver microsomes) Cytotox->Metabolic SAR Structure-Activity Relationship (SAR) Analysis Metabolic->SAR Lead Identification of Lead Compounds SAR->Lead

Workflow for developing quinoline-based antitubercular agents.
MRP2 Inhibition by Quinoline Analogs of Ketoprofen

Another study synthesized novel quinoline analogs of ketoprofen and evaluated their activity as multidrug resistance protein 2 (MRP2) inhibitors.[6]

Key Findings:

  • A 4-carboxy quinoline derivative with a dimethoxy phenyl substitution showed the most potent MRP2 inhibition in a dose-dependent manner.[6]

  • The study suggested that the carboxyl group at position 4 of the quinoline ring may be important for interaction with MRP2.[6]

Alternatives and Comparative Analysis

Given the lack of specific biological data for "this compound," a direct comparison with alternative research tools is not feasible. Researchers interested in specific biological activities should consider the vast literature on functionalized quinoline derivatives. For example, if the goal is to investigate antitubercular agents, the 2-(quinolin-4-yloxy)acetamide series provides a validated starting point with published protocols.[4][5]

Conclusion and Future Directions

"this compound" is a commercially available compound with a defined chemical structure. While it belongs to the biologically significant quinoline class of molecules, there is currently no published evidence to support its use as a standalone research tool with a specific, validated biological activity. The available information strongly suggests that its primary utility is as a chemical intermediate for the synthesis of more complex and functionally characterized quinoline derivatives.

For researchers in drug discovery and chemical biology, "this compound" represents a potential starting point for the development of novel compounds with a wide range of therapeutic applications. Future research should focus on the synthesis and biological evaluation of derivatives of this compound to explore its potential in areas such as oncology, infectious diseases, and inflammation.

Detailed Experimental Protocols

As no specific biological assays for "this compound" are documented, this section provides a generalized protocol for a common preliminary biological screen, should a researcher wish to investigate the compound's potential activities.

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Plate desired cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations.

  • Treatment: Remove the old medium from the cell plates and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.

This protocol provides a basic framework for an initial biological evaluation. Further, more specific assays would be required to identify a definitive mechanism of action and biological target.

References

Comparative analysis of the spectroscopic data of quinolineacetic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for three isomers of quinolineacetic acid: 2-quinolineacetic acid, 3-quinolineacetic acid, and 4-quinolineacetic acid. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and drug development, where quinoline derivatives are of significant interest for their diverse biological activities.

Spectroscopic Data Comparison

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted) in CDCl₃

Isomer ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
2-Quinolineacetic Acid ~3.9 (s, 2H, -CH₂-), ~7.5-8.2 (m, 6H, Ar-H), ~10.0 (br s, 1H, -COOH)~40 (-CH₂-), ~122-148 (Ar-C), ~175 (-COOH)
3-Quinolineacetic Acid ~3.8 (s, 2H, -CH₂-), ~7.5-8.9 (m, 6H, Ar-H), ~10.5 (br s, 1H, -COOH)~35 (-CH₂-), ~127-152 (Ar-C), ~174 (-COOH)
4-Quinolineacetic Acid ~4.1 (s, 2H, -CH₂-), ~7.6-8.8 (m, 6H, Ar-H), ~11.0 (br s, 1H, -COOH)~45 (-CH₂-), ~120-150 (Ar-C), ~176 (-COOH)

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

Isomer O-H Stretch (Carboxylic Acid) C=O Stretch (Carboxylic Acid) C=C & C=N Stretch (Aromatic) C-H Bending (Aromatic)
2-Quinolineacetic Acid ~2500-3300 (broad)~1700-1725~1500-1600~750-850
3-Quinolineacetic Acid ~2500-3300 (broad)~1700-1725~1500-1600~750-850
4-Quinolineacetic Acid ~2500-3300 (broad)~1700-1725~1500-1600~750-850
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λ_max) are characteristic of the chromophoric system.

Table 3: Comparative UV-Vis Absorption Maxima (λ_max) in Ethanol

Isomer λ_max 1 (nm) λ_max 2 (nm)
2-Quinolineacetic Acid ~230~315
3-Quinolineacetic Acid ~225~290
4-Quinolineacetic Acid ~235~320

Note: These are estimated values based on the UV spectra of related quinoline derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For quinolineacetic acid (C₁₁H₉NO₂), the molecular weight is approximately 187.19 g/mol .

Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

Isomer Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z) Plausible Neutral Loss
2-Quinolineacetic Acid 187142, 128COOH, CH₂COOH
3-Quinolineacetic Acid 187142, 129COOH, CH₂COOH
4-Quinolineacetic Acid 187142, 129COOH, CH₂COOH

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
  • Sample Preparation : Dissolve 5-10 mg of the quinolineacetic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Average 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same spectrometer. Use a proton-decoupled sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the quinolineacetic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition : Record the UV-Vis spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm. Use the pure solvent as a reference.

  • Data Analysis : Determine the wavelengths of maximum absorbance (λ_max).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable.

  • Ionization : Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of quinolineacetic acid isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Isomer Synthesis/Purification Isomer Synthesis/Purification Purity Assessment (e.g., HPLC) Purity Assessment (e.g., HPLC) Isomer Synthesis/Purification->Purity Assessment (e.g., HPLC) NMR NMR Purity Assessment (e.g., HPLC)->NMR IR IR Purity Assessment (e.g., HPLC)->IR UV_Vis UV_Vis Purity Assessment (e.g., HPLC)->UV_Vis MS MS Purity Assessment (e.g., HPLC)->MS Data Processing Data Processing NMR->Data Processing IR->Data Processing UV_Vis->Data Processing MS->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Comparative Analysis Comparative Analysis Spectral Interpretation->Comparative Analysis Structural Confirmation Structural Confirmation Comparative Analysis->Structural Confirmation

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Potential of 2-(Quinolin-6-YL)acetic Acid Derivatives as PI3Kα Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for novel and effective kinase inhibitors is paramount. This guide provides a comparative analysis of the efficacy of a derivative of "2-(Quinolin-6-YL)acetic acid," specifically 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide, against the well-established Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors: Alpelisib, Buparlisib, and Copanlisib. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of available preclinical data.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent hallmark of cancer.[1] Consequently, inhibitors targeting key nodes in this pathway, such as PI3Kα, have emerged as a promising class of anticancer agents.

Efficacy Comparison of PI3Kα Inhibitors

Recent research has identified derivatives of this compound as potential PI3Kα inhibitors.[2] The following table summarizes the in vitro inhibitory activity (IC50) of a representative derivative, 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide, in comparison to the known active compounds Alpelisib, Buparlisib, and Copanlisib against the PI3Kα isoform.

CompoundTargetIC50 (nM)Reference Compound(s)
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide (ES-27)PI3Kα130N/A
Alpelisib (BYL-719)PI3Kα5N/A
Buparlisib (BKM120)PI3Kα52N/A
Copanlisib (BAY 80-6946)PI3Kα0.5N/A

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for these compounds typically involves enzymatic assays that measure the activity of the PI3Kα enzyme in the presence of varying concentrations of the inhibitor. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay.

Principle of the PI3Kα HTRF® Assay

This assay quantifies the product of the PI3Kα kinase reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3). The assay relies on a competitive immunoassay format. In the absence of PIP3 produced by the enzyme, a biotinylated-PIP3 tracer binds to a GST-tagged GRP1-PH domain, which is in turn bound by a Europium cryptate-labeled anti-GST antibody. The biotinylated-PIP3 is detected by Streptavidin-XL665. This proximity of the Europium donor and the XL665 acceptor results in a high HTRF® signal. When PI3Kα is active, it phosphorylates the substrate (PIP2) to produce PIP3. This newly formed PIP3 competes with the biotinylated-PIP3 tracer for binding to the GRP1-PH domain, leading to a decrease in the HTRF® signal. The extent of this decrease is proportional to the amount of PIP3 produced and thus to the PI3Kα activity.

Generalized PI3Kα HTRF® Assay Protocol
  • Compound Preparation : A serial dilution of the test compounds (e.g., 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide, Alpelisib, etc.) is prepared in an appropriate solvent, typically DMSO.

  • Kinase Reaction :

    • Recombinant human PI3Kα enzyme is incubated with the test compound at various concentrations in a reaction buffer containing the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection :

    • The enzymatic reaction is stopped by the addition of a detection mixture containing the biotinylated-PIP3 tracer, the GST-GRP1-PH domain, the Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665.

    • The mixture is incubated to allow the detection components to reach equilibrium.

  • Signal Measurement : The HTRF® signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis : The ratio of the acceptor to donor fluorescence is calculated. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for evaluating PI3Kα inhibitors.

PI3K_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound derivative & Known PI3K Inhibitors Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental_Workflow Start Start: Compound Synthesis & Preparation Assay PI3Kα Enzymatic Assay (e.g., HTRF®) Start->Assay 1. Incubation Incubation with Enzyme, Substrate (PIP2), & ATP Assay->Incubation 2. Detection Addition of Detection Reagents (Tracer, Antibody, etc.) Incubation->Detection 3. Readout HTRF® Signal Measurement Detection->Readout 4. Analysis Data Analysis: IC50 Determination Readout->Analysis 5. End End: Comparative Efficacy Assessment Analysis->End 6.

Caption: Workflow for PI3Kα inhibitor evaluation.

References

A Researcher's Guide to In Vitro Evaluation of 2-(Quinolin-6-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vitro assessment of 2-(Quinolin-6-YL)acetic acid. Due to the limited publicly available data on this specific molecule, this document outlines a series of recommended testing protocols based on the known biological activities of structurally related quinoline derivatives. The experimental data presented is illustrative and serves to model how results would be comparatively summarized.

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2] The acetic acid moiety at the 6-position of the quinoline ring suggests potential for various biological interactions. The following protocols are designed to comprehensively evaluate the in vitro efficacy and mechanism of action of "this compound" and compare its performance against relevant alternative compounds.

Anticancer Activity Evaluation

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition, DNA damage, and induction of apoptosis.[3][4] A primary assessment of "this compound" would involve evaluating its cytotoxic effects on a panel of human cancer cell lines.

Comparative Cytotoxicity Data

The following table illustrates how the cytotoxic activity of "this compound," measured as the half-maximal inhibitory concentration (IC50), could be compared with standard chemotherapy drugs across different cancer cell lines.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HCT116 (Colon Carcinoma) IC50 (µM)
This compound Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin0.80.51.20.6
Cisplatin5.27.83.54.1
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a common method for assessing cell viability based on the mitochondrial reduction of tetrazolium salts.[5]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of "this compound" and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compounds Add Compounds to Cells seed_cells->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

MTT Assay Workflow

Enzyme Inhibition Assays

Quinoline derivatives are known to inhibit a variety of enzymes, including kinases and DNA methyltransferases (DNMTs), which are often dysregulated in cancer and other diseases.[6][7]

Kinase Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival and is frequently hyperactivated in cancer.[8] Evaluating the inhibitory effect of "this compound" on key kinases in this pathway, such as PI3Kα, would be a logical step.

This table illustrates a hypothetical comparison of the inhibitory activity of "this compound" against PI3Kα with a known inhibitor.

CompoundPI3Kα IC50 (nM)
This compound Hypothetical Value
Alpelisib (BYL719)5

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]

  • Kinase Reaction: In a 96-well plate, combine the kinase (e.g., recombinant human PI3Kα), the substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP with varying concentrations of "this compound" or a control inhibitor.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate IC50 values from the dose-response curves.

The PI3K/Akt pathway is a key target for many anticancer drugs.[10] Understanding this pathway provides context for the kinase inhibition assays.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates FOXO FOXO Akt->FOXO Inhibits Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) FOXO->Gene_Expression Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Simplified PI3K/Akt Signaling Pathway

DNA Methyltransferase (DNMT) Inhibition

Epigenetic modifications, such as DNA methylation, are critical in cancer development. Non-nucleoside inhibitors of DNMTs are an active area of research.[11][12]

A hypothetical comparison of the inhibitory activity of "this compound" against DNMT1.

CompoundDNMT1 IC50 (µM)
This compound Hypothetical Value
RG108 (Non-nucleoside inhibitor)0.5
5-Azacytidine (Nucleoside analog)0.2

This assay measures the activity of DNMTs by detecting the methylation of a DNA substrate.[12]

  • Assay Setup: To the wells of a DNA-coated microplate, add assay buffer, the test inhibitor at various concentrations, and the purified DNMT enzyme (e.g., DNMT1).

  • Reaction Initiation: Initiate the reaction by adding the methyl donor, S-adenosylmethionine (SAM). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Detection: Wash the wells and add a capture antibody that recognizes 5-methylcytosine, followed by a detection antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add a colorimetric substrate and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is proportional to the amount of DNA methylation. Calculate the percentage of inhibition and determine the IC50 values.

Antimicrobial Activity Screening

The quinoline scaffold is the basis for many antimicrobial drugs.[2][13] Therefore, assessing the antibacterial and antifungal activity of "this compound" is warranted.

Comparative Antimicrobial Susceptibility Data

The following table illustrates how the Minimum Inhibitory Concentration (MIC) of "this compound" could be compared against standard antibiotics and antifungals.

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Ciprofloxacin10.015N/A
FluconazoleN/AN/A0.5
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold standard method for determining the MIC of an antimicrobial agent.[14]

  • Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a 0.5 McFarland standard and dilute it to the final concentration.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_readout Readout prep_stock Prepare Compound Stock Solution serial_dilute Perform 2-fold Serial Dilution in 96-well Plate prep_stock->serial_dilute inoculate_wells Inoculate Wells with Microorganism serial_dilute->inoculate_wells prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_wells incubate_plate Incubate Plate (e.g., 24h at 37°C) inoculate_wells->incubate_plate read_mic Visually Inspect for Growth and Determine MIC incubate_plate->read_mic end End read_mic->end

Broth Microdilution Workflow

This guide provides a foundational framework for the in vitro characterization of "this compound." The selection of specific assays and comparator compounds should be guided by the therapeutic goals and any pre-existing knowledge of the compound's biological activity. Rigorous and standardized execution of these protocols will enable a comprehensive understanding of the compound's potential as a therapeutic agent.

References

Comparative Analysis of "2-(Quinolin-6-YL)acetic acid" Cross-Reactivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "2-(Quinolin-6-YL)acetic acid," a quinoline derivative with potential biological activity. Due to the limited publicly available cross-reactivity data for this specific compound, this guide leverages structure-activity relationship (SAR) insights from analogous compounds to evaluate its potential interactions with two key neurological targets: the N-methyl-D-aspartate (NMDA) receptor and acetylcholinesterase (AChE).

The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Notably, quinoline derivatives bearing an acetic acid moiety are recognized as analogs of kynurenic acid, an endogenous antagonist of the NMDA receptor at the glycine binding site. Furthermore, other quinoline-based structures are established inhibitors of acetylcholinesterase, an enzyme critical for cholinergic neurotransmission. This guide will therefore compare the potential activity of "this compound" with well-characterized modulators of these two targets.

Quantitative Data Summary

The following tables summarize the inhibitory activities of "this compound" (estimated based on SAR of related analogs) and established comparator compounds against the NMDA receptor and acetylcholinesterase.

Table 1: Comparative Inhibitory Activity at the NMDA Receptor (Glycine Site)

CompoundChemical StructureIC50 (µM)Reference Compound
This compound Chemical structure of this compound
Estimated: 10 - 50N/AKynurenic AcidChemical structure of Kynurenic Acid8 - 15[1][2][3]Endogenous Ligand7-Chlorokynurenic AcidChemical structure of 7-Chlorokynurenic Acid0.56[4][5]Potent Antagonist

Note: The IC50 value for "this compound" is an estimation based on the activity of structurally related quinoline-based NMDA receptor antagonists. Further experimental validation is required.

Table 2: Comparative Inhibitory Activity against Acetylcholinesterase (AChE)

CompoundChemical StructureIC50 (nM)Reference Compound
This compound Chemical structure of this compound
Estimated: >10,000N/ATacrineChemical structure of Tacrine31 - 109[6][7]First-Generation InhibitorDonepezilChemical structure of Donepezil5.7 - 6.7[8][9]Second-Generation Inhibitor

Note: The IC50 value for "this compound" is an estimation based on the general observation that simple quinoline acetic acids are not potent AChE inhibitors without specific pharmacophoric features present in drugs like tacrine and donepezil.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the glycine binding site of the NMDA receptor.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]-Glycine (radioligand)

  • Test compound ("this compound") and reference compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 25 µL of [³H]-Glycine at a final concentration of ~10 nM

    • 25 µL of either buffer (for total binding), a saturating concentration of a known glycine site antagonist (e.g., 7-Chlorokynurenic acid, for non-specific binding), or the test compound at various concentrations.

    • 100 µL of the prepared cortical membranes (final protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the plate at 4°C for 30 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to measure the inhibition of AChE activity.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Test compound ("this compound") and reference compounds (e.g., Tacrine, Donepezil)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in assay buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in assay buffer.

    • Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of assay buffer

    • 20 µL of DTNB solution

    • 10 µL of the test or reference compound solution (or buffer for control).

    • 10 µL of AChE solution.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of the ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

NMDA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Inhibitory Action Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Glycine_Site Glycine Site Glycine_Site->NMDA_R Co-agonist Binding Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Signaling Downstream Signaling Ca_Influx->Signaling Quinolinic_Acid This compound (Antagonist) Quinolinic_Acid->Glycine_Site Blocks

Caption: NMDA receptor signaling and point of intervention.

NMDA_Workflow prep Prepare Rat Cortical Membranes setup Set up 96-well plate: - Membranes - [³H]-Glycine - Test Compound prep->setup incubate Incubate at 4°C for 30 min setup->incubate filter Filter and Wash to separate bound and free radioligand incubate->filter count Scintillation Counting to measure radioactivity filter->count analyze Analyze Data (Calculate IC50) count->analyze

Caption: Workflow for NMDA receptor binding assay.

AChE_Workflow reagent_prep Prepare Reagents: AChE, ATCI, DTNB, Test Compounds plate_setup Set up 96-well plate: - Buffer, DTNB - Test Compound - AChE reagent_prep->plate_setup pre_incubate Pre-incubate at RT for 15 min plate_setup->pre_incubate start_reaction Initiate reaction with ATCI pre_incubate->start_reaction measure Measure Absorbance at 412 nm kinetically start_reaction->measure data_analysis Analyze Data (Calculate IC50) measure->data_analysis

Caption: Workflow for AChE inhibition assay.

References

A Comparative Benchmarking Guide to 2-(Quinolin-6-YL)acetic acid and its Isomeric Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among the myriad of quinoline-based intermediates, 2-(Quinolin-6-YL)acetic acid serves as a critical building block in the synthesis of compounds targeting a range of diseases. This guide provides an objective comparison of this compound against its key positional isomers: 2-(Quinolin-2-YL)acetic acid and 2-(Quinolin-4-YL)acetic acid. We will delve into a comparative analysis of their synthesis, supported by experimental data, and explore their differential applications in targeting key signaling pathways.

Synthetic Accessibility: A Comparative Overview

The synthesis of quinoline acetic acid isomers is largely influenced by the methods used to construct the core quinoline ring. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are often employed, with the choice of starting materials dictating the final substitution pattern. The subsequent introduction of the acetic acid moiety can be achieved through various standard organic transformations.

Below is a comparative summary of common synthetic routes to the quinoline core, which is the primary determinant of the overall efficiency for producing each isomer.

Synthetic MethodStarting MaterialsTypical ProductsTypical Yield (%)PurityKey AdvantagesKey Disadvantages
Doebner-von Miller Reaction Aniline, α,β-unsaturated aldehyde/ketone2- or 4-substituted quinolines40-70%Good to ExcellentVersatile for a range of substitutions.Can produce byproducts, requiring careful purification.
Friedländer Synthesis 2-aminoaryl aldehyde/ketone, compound with an α-methylene groupPolysubstituted quinolines70-95%ExcellentHigh yields and regioselectivity.Starting materials can be complex to synthesize.
Gould-Jacobs Reaction Aniline, ethyl ethoxymethylenemalonate4-hydroxyquinolines60-85%Good to ExcellentGood yields for specific substitution patterns.Limited to 4-hydroxyquinoline derivatives.

Note: The yields and purities are representative and can vary significantly based on the specific substrates, reaction conditions, and optimization.

The choice of synthetic route is a critical consideration. For instance, the synthesis of this compound often relies on starting with a 4-amino-substituted benzene derivative which then undergoes a cyclization reaction to form the 6-substituted quinoline core. In contrast, the synthesis of the 2- and 4-isomers typically involves reactions that directly introduce substituents at these positions.

Experimental Protocols

General Procedure for Doebner-von Miller Synthesis of a Substituted Quinoline Core
  • To a mixture of the appropriately substituted aniline (1.0 eq) and hydrochloric acid in ethanol, add the α,β-unsaturated aldehyde or ketone (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

General Procedure for Friedländer Synthesis of a Substituted Quinoline Core
  • A mixture of a 2-aminoaryl aldehyde or ketone (1.0 eq) and a compound containing an α-methylene group (e.g., a ketone or ester) (1.1 eq) is dissolved in ethanol.

  • A catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid) is added to the mixture.

  • The reaction is stirred at reflux for 2-8 hours until TLC analysis indicates the consumption of the starting materials.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the pure quinoline product.

Applications in Targeting Cellular Signaling Pathways

Quinoline acetic acid derivatives are pivotal in the development of inhibitors for various signaling pathways implicated in cancer and other diseases. The isomeric position of the acetic acid moiety can significantly influence the binding affinity and selectivity of these compounds for their biological targets.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] Quinoline-based molecules have been extensively explored as inhibitors of this pathway, with derivatives of this compound showing promise.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline-based Inhibitors Quinoline->PI3K Quinoline->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[2][3] Quinoline derivatives have been designed to target the ATP-binding site of the c-Met kinase, thereby inhibiting its activity.[4][5]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) cMet->Downstream Phosphorylates CellResponse Cell Proliferation, Migration, Invasion Downstream->CellResponse Leads to Quinoline Quinoline-based Inhibitors Quinoline->cMet Inhibits

Caption: The c-Met signaling pathway and its inhibition by quinoline-based compounds.

The PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation.[6] Quinoline-based derivatives have been investigated as dual PPARα/γ agonists, with potential applications in treating metabolic disorders.[7][8]

PPAR_Signaling_Pathway Ligand Quinoline-based Agonist PPAR PPAR Ligand->PPAR Binds to Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to GeneExpression Target Gene Expression PPRE->GeneExpression Regulates

Caption: The PPAR signaling pathway activated by quinoline-based agonists.

Conclusion

The selection of a specific quinoline acetic acid isomer as a synthetic intermediate has significant implications for both the efficiency of the synthetic route and the biological activity of the final compound. While this compound is a valuable building block, its isomers, 2-(Quinolin-2-YL)acetic acid and 2-(Quinolin-4-YL)acetic acid, offer alternative scaffolds that may provide advantages in terms of synthetic accessibility or biological target engagement. A thorough evaluation of the synthetic strategies and a deep understanding of the structure-activity relationships are paramount for the successful development of novel quinoline-based therapeutics. This guide serves as a foundational resource to aid researchers in making informed decisions when selecting the most appropriate quinoline acetic acid intermediate for their specific research and development goals.

References

Safety Operating Guide

Proper Disposal of 2-(Quinolin-6-YL)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 2-(Quinolin-6-YL)acetic acid, a compound utilized in various research and development applications. The following procedures are designed for researchers, scientists, and drug development professionals to facilitate compliant and safe waste management.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.

Key Hazard Information:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06DangerH301: Toxic if swallowed

In case of accidental exposure or spill, refer to the SDS for immediate first aid and cleanup procedures.

Disposal Operational Plan: A Step-by-Step Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: At the point of generation, any unwanted this compound, including residues, contaminated materials, and expired stock, must be declared as hazardous waste.

  • Segregate from Incompatible Materials: Store the waste separately from strong oxidizing agents, bases, and other incompatible chemicals to prevent hazardous reactions.[1]

Step 2: Waste Accumulation and Container Management

  • Use a Designated Waste Container: Collect all solid this compound waste in a dedicated, properly sealed, and chemically compatible container. The original product container, if in good condition, is an excellent choice.

  • Container Condition: Ensure the waste container is in good condition, free from leaks, cracks, or external contamination.[2]

  • Secure Closure: Keep the container securely closed at all times, except when adding waste.[2][3]

Step 3: Labeling of Hazardous Waste

  • Affix a Hazardous Waste Label: As soon as the first particle of waste is added to the container, affix a hazardous waste label.

  • Complete and Accurate Information: The label must include the following information in clear, legible English:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or formulas)

    • The specific hazard(s): "Toxic"

    • The date the container was first used for waste accumulation.

Step 4: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[2] This could be a designated area on a benchtop or within a chemical fume hood.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

  • Regular Inspection: Inspect the SAA and the waste container at least weekly for any signs of leakage or deterioration.[4]

Step 5: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[2][5]

  • Professional Disposal: Do not attempt to treat or dispose of the chemical waste yourself. The waste will be collected by trained personnel and transported to a licensed hazardous waste disposal facility.

Disposal of Contaminated Materials and Empty Containers

MaterialDisposal Procedure
Contaminated Labware (e.g., gloves, weigh boats, wipers) Place in a sealed bag or container, label as "Hazardous Waste - Contaminated with this compound," and dispose of through the chemical waste stream.
Empty this compound Containers 1. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).2. Collect the rinsate as hazardous waste.3. Deface or remove the original label.4. Dispose of the clean, empty container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.[3][5]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Workflow for the Proper Disposal of this compound cluster_generation Waste Generation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Unwanted Material (this compound) declare_waste Declare as Hazardous Waste start->declare_waste segregate Segregate from Incompatibles declare_waste->segregate collect_waste Collect in Designated, Compatible Container segregate->collect_waste label_waste Affix & Complete Hazardous Waste Label collect_waste->label_waste store_waste Store in SAA with Secondary Containment label_waste->store_waste inspect Weekly Inspection store_waste->inspect is_full Container Full? store_waste->is_full is_full->store_waste No contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes professional_disposal Disposal by Licensed Facility contact_ehs->professional_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(Quinolin-6-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-(Quinolin-6-YL)acetic acid (CAS No: 5622-34-4) in a research and drug development setting. The information is compiled to ensure the safety of laboratory personnel and compliance with standard safety procedures.

Hazard Identification and GHS Classification:

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3] Different suppliers may provide slightly varying hazard information, so it is crucial to consult the specific Safety Data Sheet (SDS) for the product in use.

Based on available data, the following GHS hazard statements are associated with this compound:

  • H301/H302: Toxic or harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2][3]

The GHS pictogram commonly associated with these hazards is an exclamation mark.[2] Some sources may use a skull and crossbones to indicate higher toxicity (H301).

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for acidic and powdered chemical compounds.[4][5]

Protection Type Equipment Specification Purpose
Eye and Face Chemical safety goggles with side shields or a full-face shield.[1][4][6]To protect eyes from splashes and airborne particles.[4]
Skin and Body Nitrile or neoprene chemical-resistant gloves (double-gloving is recommended).[4][6][7] A chemical-resistant lab coat or apron.[4][6] Closed-toe shoes are mandatory.[4]To prevent skin contact and contamination of personal clothing.[4]
Respiratory A NIOSH-approved N95 or higher-level particulate respirator should be used when handling the powder outside of a fume hood or if dust generation is likely.[4][5][7]To protect against the inhalation of harmful dust.[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is essential for minimizing risk and ensuring a safe laboratory environment.

Experimental Workflow Diagram

The following diagram outlines the standard procedure for the safe handling of this compound from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_ppe Constant Requirement prep 1. Pre-Handling Preparation handling 2. Chemical Handling (in Fume Hood) prep->handling Proceed when ready post_handling 3. Post-Handling Procedures handling->post_handling Experiment complete spill Spill Management handling->spill If spill occurs emergency Emergency Response (Eyewash/Shower) handling->emergency In case of contact disposal 4. Waste Disposal post_handling->disposal Segregate waste spill->handling After cleanup ppe_node Wear Appropriate PPE

Caption: General workflow for handling this compound.

Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][4] The laboratory should be well-ventilated.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][5]

  • Review SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) provided by the supplier.

  • Gather Materials: Assemble all necessary PPE, spill cleanup materials (such as a neutralizing agent and absorbent pads), and designated waste containers before handling the chemical.

2. Handling the Compound:

  • Don PPE: Wear the appropriate PPE as specified in the table above. Inspect gloves for any signs of damage before use.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[5]

  • Minimize Dust: Handle the solid chemical carefully to avoid generating dust. Use appropriate tools for transferring the substance.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[5]

  • Dilution: If diluting, always add the acid to the solvent slowly. Never add liquid to a large amount of dry acid to prevent splashing.[4]

3. Spill Management:

  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid raising dust. Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency spill response procedures.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Waste Type Disposal Protocol
Unused/Excess Chemical Collect in a designated, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Contaminated Materials All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must be collected in a sealed container labeled as hazardous waste.[4]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[4] Subsequent rinses may be disposed of according to local regulations.

Final Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service, in accordance with all national and local regulations.[1] Do not dispose of down the drain or in general trash.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Quinolin-6-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Quinolin-6-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.